VU0361747
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H17FN2O2 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H17FN2O2/c20-16-3-1-2-14(12-16)4-6-17-7-5-15(13-21-17)19(24)22-10-8-18(23)9-11-22/h1-3,5,7,12-13,18,23H,8-11H2 |
InChI-Schlüssel |
ZKKOJUZGUBLAJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Putative Mechanism of Action of VU0361747, a Novel M1 Positive Allosteric Modulator
Introduction
This compound is a novel, highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not directly activate the M1 receptor but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This mechanism offers a promising therapeutic strategy for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia, potentially avoiding the adverse effects linked to direct M1 receptor agonists. This document provides a comprehensive overview of the putative mechanism of action of this compound, based on the established pharmacology of similar M1 PAMs.
Core Mechanism of Action
This compound is believed to bind to an allosteric site on the M1 mAChR, a location distinct from the orthosteric site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases its affinity for ACh and/or enhances the efficacy of G-protein coupling upon ACh binding. A key characteristic of many advanced M1 PAMs is their lack of intrinsic agonist activity, meaning they do not activate the receptor in the absence of an orthosteric agonist. This property is crucial for maintaining the temporal and spatial fidelity of cholinergic neurotransmission.
Quantitative Pharmacology
The pharmacological profile of M1 PAMs is typically characterized by their potency in potentiating the ACh response and their selectivity against other muscarinic receptor subtypes. While specific data for this compound is not publicly available, the following table summarizes representative quantitative data for similar M1 PAMs, such as VU0467319 (VU319).
| Parameter | Description | Representative Value (e.g., for VU319) | Assay Type |
| EC50 (PAM activity) | The concentration of the compound that produces 50% of the maximal potentiation of an EC20 ACh response. | 492 nM ± 2.9 nM[1][2] | Calcium Mobilization Assay[2] |
| % ACh Max | The maximal potentiation of the ACh response as a percentage of the maximal response to ACh alone. | 71.3% ± 9.9%[1][2] | Calcium Mobilization Assay[2] |
| EC50 (Agonist activity) | The concentration of the compound that produces 50% of its maximal response in the absence of ACh. | > 30 µM[1][2] | Calcium Mobilization Assay[2] |
| Selectivity | Lack of potentiation or agonist activity at other muscarinic receptor subtypes (M2-M5). | Highly selective for M1 over M2-M5[2] | Calcium Mobilization Assays for each subtype[2] |
| Orthosteric Binding Affinity | Displacement of a radiolabeled orthosteric ligand (e.g., [3H]N-methylscopolamine). | No displacement up to 30 µM[2] | Radioligand Binding Assay[2] |
Experimental Protocols
The characterization of M1 PAMs like this compound involves a series of in vitro and in vivo experiments to determine their mechanism of action, potency, selectivity, and functional effects.
Calcium Mobilization Assay
This is a primary functional assay to determine the potency and efficacy of M1 PAMs.
-
Cell Culture : CHO or HEK293 cells stably expressing the human M1 mAChR are cultured in appropriate media.
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time.
-
Compound Addition : The test compound (e.g., this compound) is added at various concentrations and incubated.
-
Agonist Stimulation : A fixed concentration of acetylcholine, typically an EC20 concentration (the concentration that elicits 20% of the maximal response), is added.
-
Signal Detection : Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis : Dose-response curves are generated to determine the EC50 for PAM activity and the percentage of maximal ACh response. Agonist activity is assessed by adding the compound in the absence of ACh.
Radioligand Binding Assay
This assay is used to confirm that the compound binds to an allosteric site and not the orthosteric site.
-
Membrane Preparation : Membranes are prepared from cells expressing the M1 mAChR.
-
Binding Reaction : Membranes are incubated with a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine) in the presence of varying concentrations of the test compound.
-
Separation : Bound and free radioligand are separated by rapid filtration.
-
Quantification : The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis : A lack of displacement of the orthosteric ligand indicates an allosteric binding mode.[2]
Electrophysiology Studies
Electrophysiological recordings in brain slices can be used to assess the functional consequences of M1 PAM activity on neuronal excitability.
-
Brain Slice Preparation : Acute brain slices containing a region of interest (e.g., prefrontal cortex or hippocampus) are prepared from rodents.
-
Recording : Whole-cell patch-clamp recordings are made from pyramidal neurons.
-
Drug Application : The M1 PAM is bath-applied to the slice.
-
Stimulation : The effect of the PAM on muscarinic agonist-induced currents or changes in neuronal firing is measured.
Signaling Pathways and Visualizations
M1 mAChRs are Gq-coupled G protein-coupled receptors (GPCRs). Upon activation by acetylcholine, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an M1 PAM, is expected to enhance this signaling cascade in the presence of acetylcholine.
M1 Receptor Signaling Pathway
References
VU0361747: A Technical Guide to a Promising mGlu5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0361747 is a potent, selective, and centrally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a member of the pyridine-based series of mGlu5 PAMs, it has garnered significant interest within the neuroscience and drug development communities for its potential therapeutic applications in central nervous system (CNS) disorders, particularly schizophrenia. A key distinguishing feature of this compound is its lack of intrinsic allosteric agonist activity, which is believed to contribute to its favorable in vivo safety profile compared to other mGlu5 PAMs that can induce adverse effects.[1] This technical guide provides a comprehensive overview of the core pharmacology, in vivo efficacy, and underlying signaling pathways of this compound, supported by detailed experimental methodologies.
Core Pharmacology and In Vitro Data
This compound enhances the response of the mGlu5 receptor to its endogenous ligand, glutamate, without directly activating the receptor on its own. This modulatory activity has been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and a closely related, well-characterized analog, VU0360172.
| Compound | Assay Type | Parameter | Value | Reference |
| VU0360172 | Calcium Mobilization | EC50 | 16 ± 6 nM | [2] |
| VU0360172 | Calcium Mobilization | % Max Glutamate Response | 87 ± 3% | [2] |
Table 1: In Vitro Potency and Efficacy of a Close Analog of this compound
| Compound | Parameter | Value | Species | Reference |
| VU0360172 | Plasma Protein Binding | 98.9% bound | Rat | [2] |
Table 2: In Vitro Pharmacokinetic Profile of a Close Analog of this compound
In Vivo Efficacy in Preclinical Models
This compound has demonstrated robust efficacy in preclinical models relevant to schizophrenia, most notably the amphetamine-induced hyperlocomotion (AHL) model in rodents. This model is a well-established paradigm for predicting the antipsychotic potential of novel therapeutic agents.
| Compound | Animal Model | Efficacy Endpoint | Result | Reference |
| This compound | Amphetamine-Induced Hyperlocomotion | Reversal of hyperlocomotion | Robust in vivo efficacy | [1] |
| VU0360172 | Amphetamine-Induced Hyperlocomotion | Reversal of hyperlocomotion | Dose-dependent reversal | [2] |
Table 3: In Vivo Efficacy of this compound and a Close Analog in a Preclinical Model of Schizophrenia
Signaling Pathways
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate and potentiation by a PAM like this compound, primarily signals through the Gαq pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in mGlu5-mediated signaling.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the in vitro potency and efficacy of mGlu5 PAMs by measuring changes in intracellular calcium concentration.
Cell Culture:
-
HEK293 cells stably expressing the rat mGlu5 receptor are plated in black-walled, clear-bottom 96-well plates coated with poly-D-lysine.
-
Cells are cultured overnight in DMEM supplemented with 10% dialyzed fetal bovine serum (FBS), 20 mM HEPES, and 1 mM sodium pyruvate.
Assay Procedure:
-
On the day of the assay, the culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Cells are incubated for 45-60 minutes at 37°C to allow for dye loading.
-
The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is established.
-
The test compound (e.g., this compound) is added at various concentrations, and the fluorescence is monitored.
-
A sub-maximal concentration (EC20) of glutamate is then added to assess the potentiation effect of the compound.
-
Data are normalized to the maximal glutamate response and analyzed using non-linear regression to determine EC50 and maximum potentiation values.
Amphetamine-Induced Hyperlocomotion in Rodents
This in vivo model assesses the potential antipsychotic activity of a test compound.
Animals:
-
Male Sprague-Dawley rats are typically used.
-
Animals are habituated to the testing environment before the experiment.
Procedure:
-
Rats are administered the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
After a specific pretreatment time (e.g., 30-60 minutes), animals are placed in open-field activity chambers.
-
Locomotor activity is recorded for a baseline period.
-
Amphetamine (or another psychostimulant) is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for an extended period (e.g., 60-90 minutes).
-
The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.
-
The ability of the test compound to reverse the amphetamine-induced increase in locomotion is calculated.
Conclusion
This compound stands out as a promising mGlu5 positive allosteric modulator with a desirable preclinical profile. Its robust in vivo efficacy in a model predictive of antipsychotic activity, coupled with a lack of intrinsic agonism that likely contributes to a better safety profile, makes it a compelling candidate for further investigation. The data and protocols presented in this guide offer a foundational understanding of this compound for researchers and drug development professionals aiming to advance novel therapeutics for schizophrenia and other CNS disorders.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: VU0361747, a Positive Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of VU0361747, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and pharmacology.
Chemical Structure and Properties
This compound is a synthetic organic compound with the IUPAC name 1-({6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol. Its chemical structure is depicted in Figure 1.
Figure 1. 2D Chemical Structure of this compound
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇FN₂O₂ | [1] |
| Molecular Weight | 324.36 g/mol | [1] |
| CAS Number | 1309976-66-6 | [1] |
| SMILES | O=C(C1=CN=C(C#CC=2C=CC=C(F)C2)C=C1)N3CCC(O)CC3 | [1] |
| IUPAC Name | 1-({6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol | [1] |
| Solubility | Soluble in DMSO | [1] |
Pharmacological Properties
This compound is a positive allosteric modulator of the mGlu5 receptor, meaning it binds to a site on the receptor distinct from the orthosteric glutamate binding site and potentiates the receptor's response to glutamate.[2] This modulation can lead to a variety of downstream signaling events.
Potency and Efficacy
The potency of this compound has been characterized in cellular assays. There are some discrepancies in the reported values, which may be due to different experimental conditions.
| Assay | Species | Potency (EC₅₀) | Reference |
| Calcium Mobilization | Rat | 126 nM (pEC₅₀ = 6.9) | [3] |
| Calcium Mobilization | Not Specified | 9 nM | [4] |
Mechanism of Action and Signaling Pathway
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[5][6] Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[5][6] As a PAM, this compound enhances this signaling cascade in the presence of glutamate.
Caption: mGlu5 Receptor Signaling Pathway.
Experimental Protocols
The following sections detail the general methodologies for key experiments used to characterize mGlu5 modulators like this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Principle: Cells expressing the mGlu5 receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent release of intracellular calcium, the dye fluoresces, and the change in fluorescence intensity is measured.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Steps:
-
Cell Culture: Plate cells stably or transiently expressing the mGlu5 receptor in a multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Add the test compound (this compound) at various concentrations, followed by the addition of a sub-maximal concentration of glutamate.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Plot the change in fluorescence as a function of the test compound concentration to determine the EC₅₀ and maximal response.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the receptor.
Principle: A radiolabeled ligand that binds to a specific site on the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the mGlu5 receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand known to bind to the allosteric site of mGlu5 and a range of concentrations of the unlabeled test compound (this compound).
-
Filtration: Terminate the binding reaction by rapid filtration through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]
Synthesis
Conclusion
This compound is a valuable research tool for studying the pharmacology and therapeutic potential of mGlu5 positive allosteric modulators. Its potency and selectivity make it a suitable compound for in vitro and in vivo investigations into the role of mGlu5 in various physiological and pathological processes. Further studies are warranted to fully elucidate its therapeutic potential in neurological and psychiatric disorders.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of VU0361747
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0361747 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), a key target in the central nervous system for the therapeutic intervention of several neurological and psychiatric disorders. Developed at Vanderbilt University, this compound has emerged as a valuable tool for studying the pharmacology of mGlu5. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on established methodologies for analogous mGlu5 modulators. Detailed experimental protocols, data presentation in tabular format, and visualizations of the relevant biological pathway and experimental workflow are included to facilitate its preparation and study in a laboratory setting.
Introduction to this compound
This compound, with the chemical formula C₁₉H₁₇FN₂O₂ and CAS number 1309976-66-6, is a significant research compound in the field of neuroscience. As a positive allosteric modulator, it does not activate the mGlu5 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action offers a more nuanced modulation of synaptic transmission compared to direct agonists and is a promising strategy for the treatment of conditions such as schizophrenia and fragile X syndrome. The chemical structure of this compound is (6-((4-fluorophenyl)ethynyl)pyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process that is analogous to the preparation of other pyridinyl-ethynyl-piperidine derivatives developed as mGlu5 PAMs. The general strategy involves a Sonogashira coupling to form the core structure, followed by an amide coupling.
Proposed Synthetic Scheme
The synthesis can be logically divided into two main stages: the formation of the 6-((4-fluorophenyl)ethynyl)nicotinic acid intermediate and its subsequent coupling with 4-hydroxypiperidine.
Experimental Protocols
Step 1: Synthesis of 6-((4-fluorophenyl)ethynyl)nicotinic acid
This step involves a Sonogashira cross-coupling reaction between a halogenated nicotinic acid derivative and a terminal alkyne.
-
Reagents and Materials:
-
6-chloronicotinic acid or 6-bromonicotinic acid
-
1-ethynyl-4-fluorobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., DMF, THF)
-
-
Procedure:
-
To a solution of 6-chloronicotinic acid (1.0 eq) in a mixture of anhydrous DMF and triethylamine, add 1-ethynyl-4-fluorobenzene (1.2 eq), CuI (0.1 eq), and the palladium catalyst (0.05 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is acidified with HCl (1M) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to yield 6-((4-fluorophenyl)ethynyl)nicotinic acid.
-
Step 2: Synthesis of this compound - (6-((4-fluorophenyl)ethynyl)pyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone
This final step is an amide bond formation between the carboxylic acid synthesized in the previous step and 4-hydroxypiperidine.
-
Reagents and Materials:
-
6-((4-fluorophenyl)ethynyl)nicotinic acid
-
4-hydroxypiperidine
-
Amide coupling agent (e.g., HATU, HBTU, EDC)
-
A non-nucleophilic base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
-
-
Procedure:
-
To a solution of 6-((4-fluorophenyl)ethynyl)nicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
4-hydroxypiperidine (1.1 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.
-
Purification of this compound
Purification of the final compound is crucial to obtain a high-purity sample for biological assays. A combination of chromatographic techniques is typically employed.
Purification Protocol
-
Techniques:
-
Flash column chromatography
-
Preparative high-performance liquid chromatography (HPLC)
-
-
Procedure for Flash Column Chromatography:
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
The solution is loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.
-
The pure fractions are combined and the solvent is evaporated to yield the purified this compound.
-
-
Procedure for Preparative HPLC:
-
For higher purity, the material obtained from column chromatography can be further purified by preparative HPLC.
-
A C18 reverse-phase column is commonly used.
-
The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
The sample is dissolved in a suitable solvent and injected onto the column.
-
The eluent is monitored by a UV detector, and the fraction corresponding to the product peak is collected.
-
The solvent is removed from the collected fraction, often by lyophilization, to yield the highly pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Method of Determination |
| Molecular Formula | C₁₉H₁₇FN₂O₂ | Mass Spectrometry |
| Molecular Weight | 336.35 g/mol | Mass Spectrometry |
| CAS Number | 1309976-66-6 | Chemical Abstracts Service |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | >98% | HPLC, NMR Spectroscopy |
| Solubility | Soluble in DMSO, Methanol | Experimental Observation |
Signaling Pathway and Experimental Workflow
mGlu5 Signaling Pathway
This compound acts on the mGlu5 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for mGlu5 involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Experimental Workflow for Synthesis and Purification
The overall process from starting materials to the final pure product follows a logical sequence of chemical synthesis and purification steps.
Conclusion
The synthesis and purification of this compound can be reliably achieved by following the well-established chemical methodologies outlined in this guide. The successful preparation of this potent mGlu5 PAM will enable researchers to further investigate the therapeutic potential of modulating the mGlu5 receptor in various CNS disorders. The provided protocols and diagrams serve as a valuable resource for scientists in the field of drug discovery and chemical biology.
M1 Muscarinic Receptor Positive Allosteric Modulators in Schizophrenia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopaminergic system and are effective for positive symptoms, they offer limited efficacy for the debilitating negative and cognitive symptoms. This has spurred research into novel therapeutic targets, with the M1 muscarinic acetylcholine receptor (M1R) emerging as a promising candidate. Deficits in M1R signaling have been implicated in the pathophysiology of schizophrenia, particularly in relation to cognitive impairments. This technical guide provides an in-depth overview of the role of M1R positive allosteric modulators (PAMs), with a focus on investigational compounds such as VU0453595, in preclinical schizophrenia research. We will delve into their mechanism of action, summarize key preclinical findings, provide detailed experimental protocols, and visualize relevant pathways and workflows.
The M1 Muscarinic Receptor in Schizophrenia
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with high densities in brain regions crucial for cognition, such as the prefrontal cortex and hippocampus.[1] In the context of schizophrenia, postmortem studies have revealed a reduction in M1R expression in the brains of patients.[1] Functionally, M1Rs are known to modulate neuronal excitability and synaptic plasticity, processes that are disrupted in schizophrenia.[2] Therefore, enhancing M1R signaling is a rational therapeutic strategy for addressing the cognitive deficits associated with the disorder.
Mechanism of Action: M1 Positive Allosteric Modulators (PAMs)
M1 PAMs represent a sophisticated approach to modulating M1R activity. Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather potentiates the effect of the endogenous ligand, acetylcholine. This mechanism of action offers several potential advantages, including a lower risk of receptor desensitization and a more physiological pattern of receptor activation.
A critical distinction exists between "pure" PAMs and "ago-PAMs." Pure PAMs have no intrinsic agonist activity and only enhance the effect of acetylcholine, whereas ago-PAMs possess some degree of direct agonist activity. Preclinical studies suggest that pure PAMs, such as VU0453595, may have a superior safety profile, avoiding the adverse effects associated with excessive M1R activation, such as seizures.[3]
M1 Receptor Signaling Pathway
The M1R is coupled to the Gq family of G-proteins. Upon activation by acetylcholine and potentiation by a PAM, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate ion channel activity, neuronal excitability, and synaptic plasticity.
Preclinical Efficacy in Schizophrenia Models
The therapeutic potential of M1 PAMs has been evaluated in various preclinical models of schizophrenia, most notably in rodents treated with N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP). These models aim to replicate the negative and cognitive symptoms of the disorder.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the effects of M1 PAMs in animal models of schizophrenia.
| Compound | Animal Model | Assay | Dose | Key Finding | Reference |
| VU0453595 | PCP-treated Mice | Novel Object Recognition | 10 mg/kg | Reversed PCP-induced deficits in recognition memory. | [2] |
| VU0453595 | PCP-treated Mice | Social Interaction Test | 10 mg/kg | Restored social interaction deficits caused by PCP. | [2] |
| VU0453595 | Wild-type Mice | Electrophysiology (PFC) | 10 µM | Restored impaired long-term depression (LTD). | [2] |
| VU0486846 | Risperidone-treated Rats | Contextual Fear Conditioning | 1-10 mg/kg | Dose-dependently reversed risperidone-induced cognitive deficits. | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of M1 PAMs.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory, a facet of cognitive function.
Materials:
-
Open-field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks, metal cylinders)
-
Video recording and analysis software
Procedure:
-
Habituation: Individually place each mouse in the empty arena for 5-10 minutes to allow for acclimation to the environment.
-
Familiarization Phase: Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour).
-
Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.
Social Interaction Test
Objective: To evaluate social behavior, which is often impaired in individuals with schizophrenia (a negative symptom).
Materials:
-
Three-chambered social interaction apparatus
-
Wire cages for stimulus mice
-
Video recording and analysis software
Procedure:
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three chambers for a set period.
-
Sociability Phase: Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the opposite chamber. Place the test mouse in the central chamber and allow it to explore all three chambers.
-
Social Novelty Phase: Replace the empty wire cage with a second, novel "stranger" mouse in a wire cage. The test mouse is returned to the central chamber and allowed to explore.
-
Data Analysis: The time spent in each chamber and the time spent interacting with each wire cage (or the mice within them) are recorded. A preference for the chamber with the mouse over the empty chamber indicates normal sociability. A preference for the novel mouse over the familiar mouse indicates normal social memory.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
Objective: To assess the effects of M1 PAMs on synaptic plasticity, such as long-term depression (LTD), in brain slices.
Materials:
-
Vibratome for slicing brain tissue
-
Recording chamber with perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the prefrontal cortex of rodents.
-
Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons in layer V of the prefrontal cortex.
-
Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) for a stable period.
-
LTD Induction: Induce LTD using a chemical stimulus (e.g., application of an M1 receptor agonist).
-
Drug Application: Apply the M1 PAM (e.g., VU0453595) to the bath and observe its effect on the induced LTD.
-
Data Analysis: Measure the amplitude of the EPSCs before and after LTD induction and drug application. A restoration of the depressed EPSC amplitude by the M1 PAM indicates a reversal of the synaptic plasticity deficit.
Future Directions and Conclusion
The preclinical data for M1 PAMs in models of schizophrenia are highly encouraging, suggesting that these compounds can effectively target the cognitive and negative symptoms that are poorly addressed by current treatments. The development of highly selective and pure PAMs like VU0453595 has paved the way for a new therapeutic strategy with a potentially favorable side effect profile. Future research should focus on further elucidating the downstream signaling pathways and neural circuits modulated by M1 PAMs. Ultimately, the translation of these promising preclinical findings into successful clinical trials will be a critical step in determining the therapeutic value of M1 PAMs for individuals living with schizophrenia. This technical guide provides a foundational understanding of the core science and methodologies driving this exciting area of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model | Semantic Scholar [semanticscholar.org]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to M1 Muscarinic Receptor Positive Allosteric Modulators in Parkinson's Disease Research
Executive Summary: Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by motor dysfunction, but it is also frequently accompanied by debilitating non-motor symptoms, including cognitive impairment and dementia. While current treatments focus on restoring dopaminergic function, there is a significant unmet need for therapies addressing the cognitive aspects of the disease. The M1 muscarinic acetylcholine receptor (M1 mAChR) has emerged as a promising therapeutic target for enhancing cognitive function. This guide provides a technical overview of the investigation of M1-selective positive allosteric modulators (PAMs) for Parkinson's disease, using the representative tool compound VU0453595 . It details the underlying signaling pathways, quantitative pharmacology, and key experimental protocols relevant to drug development professionals and researchers in the field.
Note on Compound VU0361747: Initial interest in this compound for this application should be clarified. Publicly available data identifies this compound as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5)[1][2]. While mGlu5 is also explored as a target for CNS disorders, the M1 muscarinic receptor is more directly established as a target for the pro-cognitive effects discussed herein. This guide will therefore focus on a validated M1 PAM, VU0453595, as a more appropriate exemplar for this therapeutic strategy.
The M1 Muscarinic Receptor in Parkinson's Disease
The progressive loss of dopaminergic neurons in the substantia nigra is the pathological hallmark of Parkinson's disease, leading to the cardinal motor symptoms. However, the pathology of PD is widespread, affecting other neurotransmitter systems, including the cholinergic system. This cholinergic deficit is strongly associated with the cognitive impairments and dementia that affect a large percentage of individuals with PD.[3]
The M1 muscarinic acetylcholine receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex. Activation of M1 receptors enhances neuronal excitability and modulates synaptic plasticity, processes fundamental to learning and memory. Therefore, potentiating M1 receptor signaling is a key strategy for treating cognitive deficits in neurodegenerative disorders.[4]
Positive allosteric modulators (PAMs) offer a sophisticated approach to enhancing M1 receptor function. Unlike direct agonists, PAMs bind to a separate (allosteric) site on the receptor. This has two major advantages:
-
Subtype Selectivity: Allosteric sites are less conserved across receptor subtypes than the orthosteric site (where acetylcholine binds), allowing for the development of highly selective compounds that avoid side effects from activating other muscarinic receptors (M2-M5).
-
Preservation of Spatiotemporal Signaling: PAMs only enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. This maintains the natural pattern of signal transmission, reducing the risk of over-activation and receptor desensitization associated with continuous agonist stimulation.
A critical distinction within M1 PAMs is the presence or absence of intrinsic agonist activity ("ago-PAMs" vs. "pure PAMs"). Compounds with significant agonist activity can over-activate the receptor, potentially leading to adverse effects like seizures.[5] For this reason, pure PAMs like VU0453595, which lack direct agonist effects, are considered to have a more promising therapeutic profile.[5]
Quantitative Pharmacology of M1 PAMs
The pharmacological profile of an M1 PAM is determined through a series of in vitro assays. Key parameters include potency (EC50) for potentiating the acetylcholine response, maximal potentiation (Emax), and selectivity against other muscarinic receptor subtypes. The table below summarizes representative data for M1 PAMs, highlighting the distinction between pure PAMs and those with agonist activity.
| Compound | Type | Target | EC50 (nM) | Agonist Activity | Key Characteristics |
| VU0453595 | Pure PAM | M1 | 1,800 | None | Devoid of agonist activity; does not induce convulsions in vivo.[5] |
| MK-7622 | Ago-PAM | M1 | 24 | Yes | Possesses robust intrinsic agonist activity; induces convulsions in vivo.[5] |
| PF-06764427 | Ago-PAM | M1 | 110 | Yes | Shows significant agonist activity in cell-based assays.[5] |
M1 Receptor Signaling Pathway
The M1 receptor primarily signals through the Gq alpha subunit of its associated G-protein. Upon binding of acetylcholine, the receptor undergoes a conformational change, activating Gq. This initiates a downstream signaling cascade that ultimately increases intracellular calcium levels and activates protein kinase C (PKC). An M1 PAM, like VU0453595, binds to an allosteric site, stabilizing the active conformation of the receptor and thereby amplifying the signal generated by acetylcholine.
References
- 1. This compound (PD047856, ZKKOJUZGUBLAJQ-UHFFFAOYSA-N) [probes-drugs.org]
- 2. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 3. Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia | Parkinson's Disease [michaeljfox.org]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
The mGluR5 Positive Allosteric Modulator VU0361747 and its Effects on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM), VU0361747, and its putative effects on synaptic plasticity. While direct experimental data on this compound's impact on long-term potentiation (LTP) and long-term depression (LTD) are not extensively available in the current literature, this guide synthesizes findings from studies on structurally and functionally similar mGluR5 PAMs to project its likely influence on synaptic function. The document details the underlying signaling pathways, provides comprehensive experimental protocols for assessing such effects, and presents expected quantitative data in a structured format. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of mGluR5 modulation in neurological and psychiatric disorders characterized by synaptic dysregulation.
Introduction to this compound and mGluR5
This compound is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. mGluR5 is a G-protein coupled receptor, primarily linked to Gqα signaling, which leads to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization.[1] These receptors are predominantly located perisynaptically at excitatory synapses in brain regions critical for learning and memory, such as the hippocampus.
The modulation of mGluR5 activity is a promising therapeutic strategy for a variety of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits.[2][3][4][5][6] Synaptic plasticity, the cellular basis of learning and memory, is a key process that is often dysregulated in these conditions. Therefore, understanding the impact of mGluR5 PAMs like this compound on synaptic plasticity is of paramount importance.
Effects on Synaptic Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
While specific data for this compound is limited, studies on other mGluR5 PAMs, such as VU-29 and VU0092273, have demonstrated a significant enhancement of both LTP and LTD at the Schaffer collateral-CA1 synapse in the hippocampus.[7][8]
Long-Term Potentiation (LTP)
mGluR5 PAMs have been shown to facilitate LTP induced by threshold theta-burst stimulation (TBS).[7][8] This enhancement is not believed to be dependent on the potentiation of N-methyl-D-aspartate receptor (NMDAR) currents, a classical mechanism for LTP induction.[9][10][11] Instead, the prevailing hypothesis points towards a mechanism involving endocannabinoid-mediated disinhibition.[9][10][11] Activation of postsynaptic mGluR5 in CA1 pyramidal neurons is thought to trigger the synthesis and release of endocannabinoids, which then act retrogradely on presynaptic CB1 receptors on GABAergic interneurons, suppressing GABA release and thereby disinhibiting the pyramidal neurons, facilitating the induction of LTP.[1][9][10][11]
Long-Term Depression (LTD)
mGluR5 PAMs also enhance LTD.[7][8] This has been observed for both LTD induced by the group I mGluR agonist DHPG and for LTD induced by paired-pulse low-frequency stimulation (PP-LFS).[7][8] The enhancement of DHPG-induced LTD is consistent with the role of mGluR5 in this form of synaptic plasticity. The facilitation of PP-LFS-induced LTD by mGluR5 PAMs suggests that endogenous glutamate released during this protocol is sufficient to activate mGluR5 and that PAMs can amplify this effect.[7]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of an mGluR5 PAM on LTP and LTD, based on data from studies of compounds with similar mechanisms of action.
Table 1: Effect of mGluR5 PAM on Threshold TBS-Induced LTP in Hippocampal CA1
| Condition | fEPSP Slope (% of Baseline) |
| Threshold TBS (Control) | ~120-130% |
| Threshold TBS + mGluR5 PAM | ~150-170% |
Data are extrapolated from studies on VU-29 and VU0092273. The potentiation is typically measured 50-60 minutes post-induction.[7][9]
Table 2: Effect of mGluR5 PAM on DHPG-Induced LTD in Hippocampal CA1
| Condition | fEPSP Slope (% of Baseline) |
| DHPG (sub-threshold concentration) | ~85-95% |
| DHPG + mGluR5 PAM | ~60-70% |
Data are based on the potentiation of a sub-threshold concentration of DHPG by an mGluR5 PAM, measured 60 minutes after application.[7]
Table 3: Effect of mGluR5 PAM on Paired-Pulse Low-Frequency Stimulation (PP-LFS)-Induced LTD in Hippocampal CA1
| Condition | fEPSP Slope (% of Baseline) |
| PP-LFS (Control) | ~80-90% |
| PP-LFS + mGluR5 PAM | ~65-75% |
Data are extrapolated from studies on mGluR5 PAMs, measured 60 minutes post-stimulation.[12]
Detailed Experimental Protocols
The following protocols are based on established methods for studying synaptic plasticity in the hippocampus and can be adapted for investigating the effects of this compound.
Hippocampal Slice Preparation
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (6-8 weeks old).
-
Anesthesia: Isoflurane inhalation followed by decapitation.
-
Dissection: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 dextrose.
-
Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer slices to an interface chamber and allow them to recover for at least 1 hour at 32°C, continuously perfused with oxygenated aCSF.
Electrophysiological Recording
-
Recording Chamber: Place a single slice in a submersion-type recording chamber perfused with aCSF at 30-32°C.
-
Electrodes: Use glass microelectrodes (2-5 MΩ) filled with aCSF for recording field excitatory postsynaptic potentials (fEPSPs).
-
Placement: Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[13][14]
-
Basal Synaptic Transmission: Deliver single pulses at 0.05 Hz to establish a stable baseline. The stimulation intensity should be adjusted to elicit an fEPSP with a slope that is 30-40% of the maximum.
-
Data Acquisition: Record fEPSPs using a differential amplifier, digitize the signals, and analyze the initial slope of the fEPSP.
LTP Induction Protocol
-
Baseline Recording: Record a stable baseline of fEPSPs for at least 20 minutes.
-
Drug Application: Apply this compound at the desired concentration to the perfusion bath for 20-30 minutes prior to LTP induction.
-
Threshold Theta-Burst Stimulation (TBS): Induce LTP using a sub-maximal TBS protocol, for example, 4 pulses at 100 Hz, with the bursts repeated at 5 Hz, for a total of 2-3 trains.[7]
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes after TBS to assess the magnitude and stability of potentiation.[15][16][17][18][19][20]
LTD Induction Protocols
-
DHPG-Induced LTD:
-
Record a stable baseline for 20 minutes.
-
Apply a sub-threshold concentration of (S)-3,5-dihydroxyphenylglycine (DHPG) (e.g., 20 µM) in the presence of this compound for 10-20 minutes.[7]
-
Wash out the drugs and record fEPSPs for at least 60 minutes.
-
-
Paired-Pulse Low-Frequency Stimulation (PP-LFS)-Induced LTD:
-
Record a stable baseline for 20 minutes.
-
Apply this compound for 20-30 minutes.
-
Induce LTD by delivering paired pulses (50 ms interval) at 1 Hz for 15-20 minutes.[12]
-
Record fEPSPs for at least 60 minutes post-stimulation.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: mGluR5 signaling pathway enhanced by this compound.
Experimental Workflow for LTP
Caption: Experimental workflow for assessing LTP enhancement.
Experimental Workflow for LTD
Caption: Workflows for DHPG and PP-LFS induced LTD.
Conclusion
This compound, as a positive allosteric modulator of mGluR5, is poised to have significant effects on synaptic plasticity. Based on the actions of similar compounds, it is predicted to enhance both LTP and LTD in the hippocampus. The mechanism for LTP enhancement likely involves a novel pathway of endocannabinoid-mediated disinhibition rather than direct modulation of NMDA receptors. The detailed protocols and expected outcomes presented in this guide provide a solid foundation for researchers to directly investigate the effects of this compound and further elucidate the role of mGluR5 in synaptic function and its potential as a therapeutic target. Future studies should focus on generating direct empirical data for this compound to confirm these predictions and to fully characterize its profile as a modulator of synaptic plasticity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. frontiersin.org [frontiersin.org]
- 3. The early longitudinal course of cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Early Longitudinal Course of Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Potentiating mGluR5 function with a positive allosteric modulator enhances adaptive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recording long-term potentiation of synaptic transmission by three-dimensional multi-electrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Long-term potentiation expands information content of hippocampal dentate gyrus synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Discovery and development of VU0361747
An In-Depth Technical Guide on the Discovery and Development of VU0361747 and its Clinical Candidate VU0467319
Introduction
The development of selective agonists for the M1 muscarinic acetylcholine receptor (M1 mAChR) has been a long-standing goal for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1] However, the clinical progression of M1 agonists has been hampered by dose-limiting cholinergic side effects, such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), which arise from the activation of peripheral M2 and M3 receptors.[1] The advent of positive allosteric modulators (PAMs) offered a promising strategy to achieve subtype selectivity.[2] M1 PAMs potentiate the effect of the endogenous agonist acetylcholine (ACh) without directly activating the receptor, thereby offering a more nuanced and potentially safer therapeutic approach.[3]
This technical guide details the discovery and development of the M1 PAM this compound and its subsequent clinical candidate, VU0467319. This program aimed to identify a potent, selective, and centrally-penetrant M1 PAM with minimal intrinsic agonism to mitigate the cholinergic side effects that plagued earlier compounds.[1][2] The successful progression of VU0467319 to Phase I clinical trials underscores the viability of this approach for targeting cognitive dysfunction.[1]
Discovery of a Novel M1 PAM Scaffold
The search for novel M1 PAMs began with a functional high-throughput screening (HTS) campaign to identify small molecules that could potentiate the M1 receptor's response to a sub-maximal concentration of acetylcholine.[4] This effort led to the identification of a number of promising chemotypes. Subsequent medicinal chemistry efforts focused on optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of the this compound series and the clinical candidate VU0467319.
High-Throughput Screening (HTS)
The primary screen was designed to identify compounds that acted as positive allosteric modulators of the M1 receptor.
Experimental Protocol: Functional HTS for M1 PAMs
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Assay Principle: A functional assay measuring a downstream signaling event following M1 receptor activation, likely calcium mobilization or IP1 accumulation.
-
Procedure:
-
Cells are plated in multi-well plates and incubated.
-
Compounds from a chemical library are added to the wells.
-
A sub-maximal concentration of acetylcholine (e.g., EC20) is added to stimulate the M1 receptor.
-
The cellular response (e.g., fluorescence change indicating calcium flux) is measured using a plate reader.
-
Compounds that significantly increase the response to acetylcholine compared to the control are identified as potential PAMs.
-
-
Confirmation and Selectivity: Hits are confirmed through concentration-response curves and tested for activity at other muscarinic receptor subtypes (M2-M5) to ensure selectivity.[4]
VU0467319: A Clinical Candidate M1 PAM
VU0467319 emerged as a lead candidate from the this compound series due to its favorable pharmacological and pharmacokinetic profile.[1]
In Vitro Pharmacology
VU0467319 is a moderately potent M1 PAM with minimal direct agonist activity.[1] This profile is critical for avoiding the constant receptor activation that can lead to cholinergic side effects.[2]
| Parameter | Value | Receptor/Assay | Reference |
| M1 PAM EC50 | 492 nM ± 2.9 nM | Potentiation of Acetylcholine | [1] |
| % ACh Max | 71.3 ± 9.9% | Maximum potentiation relative to acetylcholine | [1] |
| M1 Agonism EC50 | > 30 µM | Direct activation of the M1 receptor | [1] |
| β-arrestin2 Recruitment EC50 | 890 nM (72% max) | Potentiation of β-arrestin2 recruitment to the M1 receptor | [1] |
Mechanism of Action and Signaling Pathway
As a positive allosteric modulator, VU0467319 binds to a site on the M1 receptor that is distinct from the orthosteric site where acetylcholine binds. This binding event increases the affinity and/or efficacy of acetylcholine, thereby enhancing the downstream signaling cascade upon activation by the endogenous neurotransmitter. The M1 receptor is a Gq-coupled G-protein coupled receptor (GPCR).
Pharmacokinetics
A key challenge in developing CNS-targeted drugs is achieving sufficient brain penetration. VU0467319 was optimized to have high CNS penetration, a significant improvement over earlier M1 PAMs.[1][2]
| Species | Kp | Kp,uu | Reference |
| Mouse | 0.77 | 1.3 | [2] |
| Rat | 0.64 | 0.91 | [2] |
Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio.
In Vivo Efficacy
The pro-cognitive effects of VU0467319 were evaluated in preclinical models. These studies are crucial for establishing proof-of-concept before moving to human trials.
Experimental Protocol: Novel Object Recognition (NOR) Task
-
Animal Model: Rats or mice.
-
Purpose: To assess learning and memory.
-
Procedure:
-
Habituation: Animals are allowed to explore an empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore for a set amount of time.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.
-
Endpoint: A preference for the novel object indicates intact memory. Cognitive enhancers are expected to increase the time spent exploring the novel object, especially in models of cognitive impairment.
-
VU0467319 demonstrated robust efficacy in multiple preclinical models of cognition.[1]
Preclinical Safety and Toxicology
Extensive safety and toxicology studies were conducted to ensure the compound was safe for human trials. A critical aspect of this evaluation was the lack of cholinergic adverse effects.
Experimental Workflow: Preclinical Safety Evaluation
VU0467319 completed 4-week GLP toxicology studies in rats and dogs with no observed adverse effects, including a lack of cholinergic side effects.[1] This clean safety profile was a key factor in its advancement to the clinic.
Clinical Development
Based on its robust preclinical data package, VU0467319 advanced into a Phase I single ascending dose (SAD) clinical trial (NCT03220295).[1] The trial confirmed the lack of adverse effects, including cholinergic side effects, in humans. Furthermore, signals of target engagement were observed at the highest doses tested.[1]
Conclusion
The discovery and development of this compound and its clinical candidate VU0467319 represent a significant advancement in the pursuit of a safe and effective treatment for cognitive dysfunction. By developing a highly selective M1 PAM with high CNS penetration and minimal intrinsic agonism, the researchers successfully navigated the challenges that had previously hindered the development of M1-targeted therapeutics. The favorable safety profile of VU0467319 in both preclinical models and a Phase I clinical trial demonstrates the feasibility of selectively targeting central M1 receptors without eliciting the problematic peripheral cholinergic side effects.[1] This work provides a strong foundation for the further clinical development of VU0467319 and validates the therapeutic strategy of using M1 PAMs for the treatment of cognitive impairments in various neurological and psychiatric disorders.
References
- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the first low-shift positive allosteric modulators for the muscarinic M1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the VU0361747 Binding Site on the mGlu5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric binding site for VU0361747, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document details the location of the binding site, key interacting residues, quantitative pharmacological data for representative ligands, detailed experimental protocols for characterization, and the primary signaling pathway modulated by this compound.
Introduction: mGlu5 Allosteric Modulation
The metabotropic glutamate receptor 5 (mGlu5), a Class C G protein-coupled receptor (GPCR), is a critical modulator of excitatory synaptic transmission in the central nervous system.[1] Its involvement in synaptic plasticity makes it a prime target for therapeutic intervention in various neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome.[2]
Targeting mGlu5 with orthosteric ligands that bind at the highly conserved glutamate site has been challenging due to a lack of subtype selectivity.[3][4] Allosteric modulators, which bind to topographically distinct sites, offer superior selectivity and the ability to fine-tune the endogenous signaling of glutamate rather than simply activating or blocking the receptor.[3][5]
This compound is a notable mGlu5 PAM that has been optimized to eliminate the intrinsic allosteric agonist activity found in some related compounds, making it a "pure" potentiator of the glutamate response.[6] This property is crucial for maintaining the natural, activity-dependent signaling of the receptor, potentially reducing adverse effects.[6] this compound acts at the common, well-characterized allosteric site within the seven-transmembrane (7TM) domain of the receptor.[2][7]
The this compound Binding Site: A Common Allosteric Pocket
Structural and mutagenesis studies have revealed that the majority of mGlu5 allosteric modulators, including PAMs like this compound and negative allosteric modulators (NAMs) like 2-methyl-6-(phenylethynyl)-pyridine (MPEP), share a common binding site.[8][9][10] This pocket is located deep within the 7TM bundle, a region analogous to the orthosteric binding site of Class A GPCRs.[11]
Key Amino Acid Residues
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form this allosteric pocket and are critical for ligand binding and function. These studies validate that diverse chemical scaffolds interact with this common site.[10] The mutation of alanine at position 809 to valine (A809V), for instance, has been shown to significantly reduce the potency of modulators acting at this site.[2]
Below is a summary of key residues consistently implicated in the binding of allosteric modulators to the MPEP/VU0361747 site.
| Residue | Transmembrane Helix (TM) | Role in Binding | Reference(s) |
| Proline 654 | TM3 | Implicated as a key affinity determinant for diverse PAMs and NAMs. | [10][12] |
| Tyrosine 658 | TM3 | Identified as a common residue involved in the recognition of multiple allosteric modulators. | [10][12] |
| Tryptophan 784 | TM6 | Crucial for both affinity and the inverse agonist activity of MPEP; a key affinity determinant for PAMs. | [10][12] |
| Phenylalanine 787 | TM6 | Essential for the antagonism and inverse agonism effects of MPEP. | [12] |
| Alanine 809 | TM7 | A critical determinant for modulator affinity and potency; the A809V mutation reduces the effects of ligands. | [2][10][12] |
Quantitative Pharmacology
| Compound | Modulator Type | Assay Type | Parameter | Value (nM) | Species | Reference(s) |
| MPEP | NAM | [³H]-fenobam Competition Binding | Kᵢ | 6.7 | Human | [9] |
| Fenobam | NAM/Inverse Agonist | Functional (Calcium Mobilization) | IC₅₀ | 58 | Human | [9] |
| Fenobam | NAM/Inverse Agonist | [³H]-fenobam Saturation Binding | K₋ | 31 | Human | [9] |
Experimental Protocols
The characterization of allosteric modulators like this compound relies on a suite of established in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines if a test compound binds to the common allosteric site by measuring its ability to displace a known radiolabeled ligand, such as [³H]methoxyPEPy (an MPEP analog).[2][8][13]
Objective: To determine the binding affinity (Kᵢ) of a test compound for the mGlu5 allosteric site.
Materials:
-
HEK293 cells stably expressing the human or rat mGlu5 receptor.
-
Membrane Preparation Buffer (e.g., Tris-HCl).
-
Radioligand: [³H]methoxyPEPy or a similar MPEP-site radioligand.
-
Unlabeled Ligand for Non-Specific Binding: 10 µM MPEP.[14]
-
Test compound (e.g., this compound).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Prepare membranes from HEK293-mGlu5 cells using standard homogenization and centrifugation techniques.[8]
-
Assay Setup: In a 96-well plate, add assay buffer, a constant concentration of radioligand (e.g., 2-3 nM [³H]methoxyPEPy), and serially diluted concentrations of the test compound.[13][14]
-
Controls: Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of unlabeled MPEP).[14]
-
Incubation: Add the cell membrane preparation (e.g., 20-40 µg protein/well) to each well and incubate for 60-90 minutes at room temperature to reach equilibrium.[13][15]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.[15]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of a PAM to potentiate the mGlu5 response to an agonist, which canonically involves the mobilization of intracellular calcium.[2]
Objective: To determine the potency (EC₅₀) and efficacy of a PAM in modulating the agonist-induced calcium response.
Materials:
-
HEK293 cells stably expressing mGlu5 plated in black-walled, clear-bottom 384-well plates.[2]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[2]
-
Orthosteric Agonist: L-glutamate.
-
Test PAM (e.g., this compound).
-
Fluorescence plate reader (e.g., FlexStation).
Methodology:
-
Cell Plating: Plate HEK293-mGlu5 cells at a density of ~20,000 cells/well and incubate overnight.[2]
-
Dye Loading: Remove the culture medium and replace it with assay buffer containing a calcium-sensitive dye. Incubate for 45-60 minutes at 37°C to allow for dye loading.[2]
-
Compound Addition: Add varying concentrations of the test PAM to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Agonist Stimulation: Place the plate in a fluorescence reader. Add a sub-maximal (e.g., EC₂₀) concentration of glutamate to the wells to stimulate the receptor.
-
Fluorescence Measurement: Measure the fluorescence intensity over time (e.g., for ~2 minutes) to capture the peak calcium response.[2]
-
Data Analysis: Normalize the data to the response of the agonist alone. Plot the normalized response against the log concentration of the PAM and fit the curve using a sigmoidal dose-response equation to determine the EC₅₀ and maximum potentiation.
Site-Directed Mutagenesis
This technique is used to substitute specific amino acids in the receptor to identify residues critical for ligand binding and receptor activation.
Objective: To assess the impact of a specific amino acid mutation on the binding affinity or functional potency of an allosteric modulator.
Methodology:
-
Mutagenesis: Introduce a point mutation (e.g., Alanine to Valine at position 809) into the plasmid DNA encoding the mGlu5 receptor using a commercially available site-directed mutagenesis kit.
-
Sequencing: Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing.
-
Transfection: Transiently or stably transfect a host cell line (e.g., HEK293) with the mutated receptor DNA.
-
Characterization: Perform radioligand binding and functional assays (as described in sections 4.1 and 4.2) on cells expressing the mutant receptor.
-
Comparison: Compare the binding affinity (Kᵢ) and functional potency (EC₅₀) of the allosteric modulator at the mutant receptor to its activity at the wild-type receptor. A significant shift in these values indicates that the mutated residue is important for the modulator's interaction with the receptor.[2]
Visualizations: Workflows and Signaling Pathways
Concept of Positive Allosteric Modulation
References
- 1. Metabotropic glutamate receptor 5 - Wikipedia [en.wikipedia.org]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery and development of metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based discovery and development of metabotropic glutamate receptor 5 negative allosteric modulators. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the binding pockets of two chemically unrelated allosteric antagonists of the mGlu5 receptor and identification of crucial residues involved in the inverse agonism of MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: VU0361747 Cell-Based Assay Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0361747 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 receptors are predominantly expressed in the central nervous system and are implicated in cognitive functions such as learning and memory. As a PAM, this compound does not directly activate the M1 receptor but enhances its response to the endogenous agonist, acetylcholine (ACh). This property makes M1 PAMs like this compound promising therapeutic candidates for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease and schizophrenia.
These application notes provide a detailed protocol for a cell-based assay to characterize the activity of this compound. The primary method described is a calcium mobilization assay, a robust and high-throughput method for assessing the function of Gq-coupled GPCRs like the M1 receptor.
Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). A positive allosteric modulator such as this compound binds to a site on the receptor distinct from the acetylcholine binding site and potentiates this signaling cascade, resulting in an amplified calcium release in the presence of an agonist.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Data Presentation
The potency of this compound as an M1 PAM is determined by its ability to potentiate the response of the M1 receptor to a sub-maximal concentration of acetylcholine. This is typically quantified as an EC50 value, which represents the concentration of the PAM that elicits 50% of the maximal potentiation. The tables below summarize the pharmacological parameters for a representative M1 PAM, VU0467319, which is structurally related to this compound.
Table 1: Potentiation of Acetylcholine Response by a Representative M1 PAM (VU0467319)
| Parameter | Value |
| M1 PAM EC50 (human) | 492 nM[1] |
| Maximal Potentiation (% of ACh Max) | 71.3%[1] |
| M1 Agonist Activity EC50 | > 30 µM[1] |
Table 2: Selectivity Profile of a Representative M1 PAM (VU0467319)
| Receptor | Activity |
| M2 mAChR | No significant activity |
| M3 mAChR | No significant activity |
| M4 mAChR | No significant activity |
| M5 mAChR | No significant activity |
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in a cell line stably expressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-M1 or HEK293-M1 cells).
Materials:
-
CHO-M1 or HEK293-M1 cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, GlutaMAX, and non-essential amino acids)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (50 mM stock in 1 M NaOH)
-
Fluo-4 AM calcium indicator (1 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
This compound (or other test compounds)
-
Acetylcholine (ACh)
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence imaging plate reader (e.g., FLIPR, FDSS)
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed CHO-M1 cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in 50 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution. For each plate, mix 10 µL of Fluo-4 AM stock and 10 µL of Pluronic F-127 stock with 10 mL of Assay Buffer containing 2.5 mM probenecid.
-
Aspirate the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and a fixed concentration of acetylcholine in Assay Buffer. For potentiation assays, a sub-maximal (EC20) concentration of ACh is typically used.
-
After the dye loading incubation, add 20 µL of the this compound dilutions to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Place the assay plate in the fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of the EC20 acetylcholine solution to all wells simultaneously using the instrument's integrated pipettor.
-
Immediately begin recording the fluorescence signal (typically excitation at 488 nm and emission at 525 nm) every second for at least 120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of ACh) and a negative control (vehicle).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 for potentiation.
-
Experimental Workflow
The following diagram illustrates the key steps in the cell-based calcium mobilization assay for an M1 PAM.
Caption: Calcium Mobilization Assay Workflow.
References
Application Notes and Protocols for Electrophysiological Characterization of VU0361747
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the electrophysiological characterization of VU0361747, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). The primary application detailed is the use of whole-cell patch-clamp electrophysiology in acute brain slices to measure the potentiation of acetylcholine (ACh)-induced currents.
Introduction
This compound is a selective M1 mAChR PAM, a class of compounds that do not directly activate the receptor but enhance the response to the endogenous agonist, acetylcholine.[1] This property makes them a promising therapeutic strategy for cognitive disorders like Alzheimer's disease and schizophrenia, where cholinergic signaling is impaired.[1] Electrophysiological techniques, particularly patch-clamp recordings, are essential for characterizing the functional effects of such modulators on neuronal activity.[2] This document outlines the necessary setup, solutions, and procedures for these experiments.
Key Experimental Parameters
The following tables summarize the critical solutions and equipment for the electrophysiological recording setup.
Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF) Solutions
| Component | Slicing aCSF (mM) | Recovery aCSF (mM) | Recording aCSF (mM) |
| NMDG | 92 | - | - |
| Choline Chloride | - | - | - |
| NaCl | - | 92 | 126 |
| KCl | 2.5 | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 | 1.25 |
| NaHCO3 | 30 | 30 | 26 |
| HEPES | 20 | 20 | - |
| D-Glucose | 25 | 25 | 10 |
| MgSO4 | 10 | 2 | 2 |
| CaCl2 | 0.5 | 2 | 2 |
| Thiourea | 2 | 2 | - |
| Sodium Ascorbate | 5 | 5 | - |
| Sodium Pyruvate | 3 | 3 | - |
All solutions should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) and have a pH of 7.3-7.4 and an osmolarity of 300-310 mOsm.
Table 2: Composition of Intracellular Pipette Solution
| Component | Concentration (mM) |
| K-Gluconate | 135 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.2 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
| Phosphocreatine | 10 |
The pH should be adjusted to 7.25 with KOH and osmolarity to 290 mOsm.
Table 3: Electrophysiology Equipment
| Equipment | Description |
| Vibrating Microtome | For preparing acute brain slices (e.g., Leica VT1200S). |
| Upright Microscope | With DIC optics and infrared illumination for visualizing neurons. |
| Micromanipulators | For precise positioning of recording and stimulation electrodes. |
| Patch-Clamp Amplifier | e.g., Axon MultiClamp 700B. |
| Digitizer | e.g., Axon Digidata 1550. |
| Perfusion System | For continuous delivery of aCSF to the recording chamber. |
| Temperature Controller | To maintain the recording chamber at a physiological temperature (32-34°C). |
| Faraday Cage | To shield the setup from electrical noise. |
| Data Acquisition Software | e.g., pCLAMP. |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
-
Anesthetize a rodent (e.g., mouse or rat) with isoflurane and decapitate.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing aCSF.
-
Mount the brain on the vibratome stage and prepare 300 µm thick coronal slices containing the region of interest (e.g., prefrontal cortex or hippocampus).
-
Transfer the slices to a recovery chamber containing carbogenated recovery aCSF at 32-34°C for 30 minutes.
-
After the initial recovery, transfer the slices to a holding chamber with carbogenated recording aCSF at room temperature for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min, maintained at 32-34°C.
-
Visualize pyramidal neurons in the desired layer (e.g., layer V of the prefrontal cortex) using the microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the intracellular solution.
-
Approach a neuron with the recording pipette while applying positive pressure.
-
Upon forming a dimple on the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at -70 mV.
-
Allow the cell to stabilize for 5-10 minutes before starting the experiment.
Protocol 3: Application of this compound and Agonist
-
Establish a stable baseline recording of the holding current.
-
Apply a sub-maximal concentration of an M1 agonist, such as acetylcholine (ACh) or carbachol (e.g., 10 µM), via the perfusion system and record the induced inward current.
-
Wash out the agonist until the holding current returns to baseline.
-
Perfuse the slice with a solution containing this compound (e.g., 1-10 µM) for 5-10 minutes.
-
Co-apply the same concentration of the M1 agonist in the continued presence of this compound and record the potentiated inward current.
-
Wash out both compounds to allow the holding current to return to baseline.
Data Presentation
The potentiation of the agonist-induced current by this compound can be quantified and presented in a table. The following is an example based on data from a similar M1 PAM, BQCA.
Table 4: Example of Potentiation of Carbachol-Induced Inward Current by an M1 PAM (BQCA) in Prefrontal Cortex Neurons
| Condition | Inward Current (pA) |
| Carbachol (10 µM) alone | 21.54 ± 2.42 |
| Carbachol (10 µM) + BQCA (1 µM) | 55.07 ± 6.28 |
Data are presented as mean ± SEM. The increase in the inward current in the presence of the PAM demonstrates its positive allosteric modulatory effect.
Visualizations
Signaling Pathway
Caption: M1 muscarinic receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for whole-cell patch-clamp recording.
References
Application Notes and Protocols for VU0361747 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0361747 is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These channels, also known as Kir3 channels, are critical regulators of neuronal excitability and heart rate. Their activation leads to potassium ion efflux, hyperpolarizing the cell membrane and reducing cellular excitability. This compound's ability to selectively activate GIRK channels makes it a valuable tool for studying their physiological roles and a potential therapeutic agent for conditions characterized by hyperexcitability, such as epilepsy.
These application notes provide detailed protocols for utilizing this compound in whole-cell patch-clamp electrophysiology experiments to characterize its effects on GIRK channels.
Mechanism of Action
This compound acts as a direct activator of GIRK channels, independent of G-protein signaling.[1][2] Specifically, it targets the alcohol-binding pocket within the cytoplasmic domain of the channel.[1][2] This allosteric modulation enhances the channel's open probability, leading to an increase in potassium current. This compound exhibits selectivity for GIRK1-containing heterotetramers, such as GIRK1/2, which are predominantly found in the brain.[2]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and related compounds on GIRK channels.
Table 1: Potency and Efficacy of this compound (ML297) on GIRK Channels
| Channel Subtype | EC50 (µM) | Maximal Activation (% of Basal Current) | Reference |
| GIRK1/2 | 0.88 | ~1000% | [3] |
| GIRK1/4 | >30 | - | [3] |
Table 2: Electrophysiological Parameters for Whole-Cell Patch-Clamp Recordings
| Parameter | Value |
| Holding Potential | -80 mV |
| Voltage Ramp | -120 mV to +60 mV over 500 ms |
| Data Acquisition Rate | 10 kHz |
| Filtering | 2 kHz |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are suitable for heterologous expression of GIRK channels.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Co-transfect cells with plasmids encoding the desired GIRK channel subunits (e.g., Kir3.1 and Kir3.2) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
Electrophysiological Recordings
Solutions:
-
Internal (Pipette) Solution (in mM):
-
140 KCl
-
10 HEPES
-
2 MgCl2
-
1 EGTA
-
3 Na2ATP
-
0.1 NaGTP
-
pH adjusted to 7.3 with KOH
-
Osmolarity adjusted to ~290 mOsm with sucrose
-
-
External (Bath) Solution (in mM):
-
140 KCl (for measuring inward currents) or 5 KCl and 135 NaCl (for physiological conditions)
-
10 HEPES
-
2 CaCl2
-
1 MgCl2
-
10 Glucose
-
pH adjusted to 7.4 with KOH or NaOH
-
Osmolarity adjusted to ~310 mOsm with sucrose
-
Whole-Cell Patch-Clamp Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Identification: Identify transfected cells by fluorescence microscopy.
-
Giga-seal Formation: Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage ramp from -120 mV to +60 mV over 500 ms to elicit GIRK currents.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing various concentrations of this compound to determine its effect on the GIRK current.
-
To confirm the recorded current is through GIRK channels, a specific blocker such as BaCl2 (1 mM) can be applied at the end of the experiment.
-
Mandatory Visualizations
Caption: Workflow for patch-clamp analysis of this compound.
Caption: Signaling pathway of this compound action on GIRK channels.
References
- 1. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a G-Protein-Independent Activator of GIRK Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0361747 In Vivo Dosing for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of VU0361747, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in models of cognitive impairment.
Quantitative Data Summary
The following table summarizes the in vivo dosing parameters for this compound administered in a rat model of scopolamine-induced cognitive impairment.
| Compound | Animal Model | Route of Administration | Dose Range | Dosing Regimen | Efficacy Endpoint |
| This compound | Rat (Scopolamine-induced amnesia) | Intraperitoneal (i.p.) | 10 - 56 mg/kg | Single dose | Reversal of cognitive deficits in behavioral tasks |
Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR). Upon binding of the endogenous ligand acetylcholine (ACh), the M1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates various cellular responses, including neuronal excitability, synaptic plasticity, and cognitive processes.[1][2][3]
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Scopolamine-Induced Amnesia Model in Rats
This protocol describes the induction of a transient cognitive deficit in rats using scopolamine, a non-selective muscarinic receptor antagonist. This model is widely used to screen compounds for potential cognitive-enhancing effects.[4][5][6][7]
Materials:
-
Scopolamine hydrobromide
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 10% Tween 80 in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male Wistar or Sprague-Dawley rats (250-300 g)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment.
-
Drug Preparation:
-
Dissolve scopolamine hydrobromide in sterile saline to a final concentration of 1 mg/mL.
-
Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 10, 30, 56 mg/mL).
-
-
Dosing:
-
Administer this compound or vehicle via i.p. injection at a volume of 1 mL/kg.
-
30 minutes after this compound/vehicle administration, administer scopolamine (1 mg/kg, i.p.) or saline.
-
Behavioral testing should commence 30 minutes after the scopolamine/saline injection.
-
Caption: Scopolamine-Induced Amnesia Protocol Workflow.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks, metal cylinders) that are heavy enough not to be displaced by the animal.
-
Video recording and analysis software
-
70% ethanol for cleaning
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty arena for 10 minutes.
-
Familiarization Phase (Trial 1): On day 2, place two identical objects (A and A) in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and oriented towards it.
-
Inter-trial Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).
-
Test Phase (Trial 2): Replace one of the familiar objects with a novel object (B). Place the rat back in the arena and record its exploratory behavior for 5 minutes.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Caption: Novel Object Recognition Test Workflow.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory in rodents. It requires the animal to use distal visual cues to locate a hidden platform in a circular pool of opaque water.
Materials:
-
Circular water tank (e.g., 1.5 m diameter)
-
Submersible platform
-
Non-toxic white tempera paint or milk powder to make the water opaque
-
Water heater to maintain water temperature at 22-25°C
-
Distinct visual cues placed around the room
-
Video tracking system
Procedure:
-
Acquisition Phase (4-5 days):
-
Each day, each rat undergoes four trials.
-
For each trial, gently place the rat into the water facing the wall at one of four randomly chosen starting positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform or after 60 seconds have elapsed.
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: A decrease in escape latency and path length across acquisition trials indicates learning. Increased time spent in the target quadrant during the probe trial indicates memory retention.
Caption: Morris Water Maze Test Workflow.
References
- 1. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. criver.com [criver.com]
- 6. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Administration of VU0467319 in Mice
Note: The compound VU0361747 specified in the query could not be found in the available scientific literature. However, extensive data exists for a closely related M1 positive allosteric modulator, VU0467319 (also known as VU319) , from the same research program. It is presumed that the user's query contained a typographical error, and the following application notes are based on the available data for VU0467319.
These application notes are intended for researchers, scientists, and drug development professionals working with M1 positive allosteric modulators (PAMs) in preclinical murine models.
Introduction
VU0467319 is a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM) that has demonstrated pro-cognitive effects in preclinical models. Unlike earlier M1 agonists, VU0467319 exhibits minimal intrinsic agonist activity, which is thought to reduce the risk of cholinergic adverse effects. Its high central nervous system (CNS) penetration makes it a valuable tool for investigating the role of M1 receptor modulation in cognitive processes.
Data Presentation
The following tables summarize key quantitative data for the administration of VU0467319 in mice.
Table 1: Pharmacokinetic Parameters of VU0467319 in Mice
| Parameter | Value | Administration Route | Reference |
| Brain/Plasma Partition Coefficient (Kp) | 0.77 | Not specified | [1] |
| Unbound Brain/Plasma Partition Coefficient (Kp,uu) | 1.3 | Not specified | [1] |
Table 2: In Vivo Efficacy of VU0467319 in Mice (Novel Object Recognition Task)
| Dose (mg/kg, PO) | Outcome | Brain Concentration (Total) | Reference |
| 0.3 | Trend towards efficacy | 400 nM | [1] |
| 1 | Minimum Effective Dose (MED) | 1 µM | [1] |
| 3 - 5.6 | Maximum Recognition Index | 3.2 - 7.2 µM | [1] |
| up to 100 | No observed seizure liability or cholinergic adverse effects | Not specified | [1] |
Experimental Protocols
3.1. Preparation of Dosing Solution
For oral administration, VU0467319 can be formulated in a vehicle such as 10% Tween 80. The concentration of the dosing solution should be calculated based on the desired dose and the average weight of the mice to be treated, ensuring a consistent and accurate administration volume.
3.2. Administration Route
Oral gavage (PO) is a suitable and effective route for administering VU0467319 in mice.[1]
3.3. Protocol for Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents.
3.3.1. Habituation Phase:
-
Individually house mice and handle them for several days prior to the experiment to acclimate them to the researcher.
-
On the day before the experiment, allow each mouse to freely explore the empty testing arena (e.g., a 40 cm x 40 cm x 40 cm open field) for 10 minutes.
3.3.2. Training/Sample Phase:
-
Administer VU0467319 or vehicle orally at the desired dose (e.g., 1, 3, or 5.6 mg/kg) 30-60 minutes prior to the training phase.
-
Place two identical objects in the testing arena at a fixed distance from each other.
-
Place a mouse in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 10 minutes).
-
Record the time the mouse spends exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
3.3.3. Test Phase:
-
After a retention interval (e.g., 24 hours), return the mouse to the testing arena.
-
In the arena, one of the familiar objects from the training phase is replaced with a novel object. The position of the novel object should be counterbalanced across mice.
-
Allow the mouse to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
3.3.4. Data Analysis:
-
Calculate a recognition index (RI) as the ratio of time spent exploring the novel object to the total time spent exploring both objects (Timenovel / (Timenovel + Timefamiliar)).
-
An RI significantly above 0.5 indicates a preference for the novel object and thus successful memory of the familiar object.
-
Compare the RI between the vehicle-treated and VU0467319-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualization of M1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the M1 muscarinic acetylcholine receptor, which is positively modulated by VU0467319.
Caption: M1 Receptor Signaling Pathway Modulated by VU0467319.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of VU0467319 in mice.
Caption: In Vivo Efficacy Testing Workflow for VU0467319 in Mice.
References
Application Notes and Protocols for VU0361747 in Brain Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for utilizing VU0361747, a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, in brain slice electrophysiology experiments. The focus is on assessing its effects on synaptic transmission and plasticity, particularly long-term potentiation (LTP), in hippocampal brain slices.
Introduction
This compound is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 receptors are highly expressed in the hippocampus and are known to play a crucial role in learning, memory, and synaptic plasticity.[1][2] By potentiating the effect of the endogenous neurotransmitter acetylcholine (ACh) at the M1 receptor, this compound offers a tool to investigate the role of M1 receptor activation in modulating neuronal excitability and synaptic strength. Brain slice electrophysiology is a powerful technique to study these effects in a controlled ex vivo environment, preserving the local synaptic circuitry.[3] This protocol details the methodology for preparing acute brain slices and performing whole-cell patch-clamp or field potential recordings to characterize the effects of this compound on synaptic plasticity.
Data Presentation
Table 1: Effects of M1 Receptor Activation on Hippocampal CA1 Synaptic Plasticity
| Experimental Condition | Parameter Measured | Result | Reference |
| Wild-type mice + stratum oriens stimulation | Long-Term Potentiation (LTP) enhancement | 136.9 ± 8.1% of control | [1] |
| M1 mutant mice + stratum oriens stimulation | Long-Term Potentiation (LTP) enhancement | 96.4 ± 4.6% of control | [1] |
| Wild-type mice + 50 nM carbachol | Long-Term Potentiation (LTP) | Enhanced | [1] |
| M1 knock-out mice + 50 nM carbachol | Long-Term Potentiation (LTP) | Enhancement abolished | [1] |
| M3 knock-out mice + 50 nM carbachol | Long-Term Potentiation (LTP) | Intact | [1] |
| CA1 pyramidal neurons + 7 µM 77-LH-28-1 (M1 agonist) | Membrane depolarization | 10.4 ± 3.9 mV | [4] |
| CA1 pyramidal neurons + 500 nM GSK-5 (M1 agonist) + 50 µM D-AP5 (NMDAR antagonist) | EPSP amplitude increase | Prevented | [4][5] |
Experimental Protocols
I. Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing acute hippocampal slices.[3][6][7][8]
Materials:
-
Animals: C57BL/6J mice (6-17 weeks old)[1]
-
Solutions:
-
NMDG-based slicing solution (for perfusion and slicing)
-
Artificial cerebrospinal fluid (aCSF) for incubation and recording
-
-
Equipment:
-
Vibratome (e.g., Leica VT 1200s)[6]
-
Dissection tools
-
Incubation chamber
-
Carbogen gas (95% O2 / 5% CO2)
-
Procedure:
-
Anesthesia: Deeply anesthetize the mouse with isoflurane or other approved anesthetic.[6]
-
Decapitation and Brain Extraction: Swiftly decapitate the animal and rapidly remove the brain, placing it into ice-cold, carbogenated NMDG slicing solution.[1][6]
-
Slicing:
-
Recovery and Incubation:
II. Electrophysiological Recordings
Solutions:
-
Recording aCSF: (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 D-glucose, 2 CaCl2, 1 MgSO4. Continuously bubbled with carbogen.
-
Intracellular Solution (for whole-cell): (in mM): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine-Na2, 4 MgATP, 0.3 Na2-GTP. pH adjusted to 7.3 with KOH.[8]
Procedure:
-
Slice Transfer: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a flow rate of approximately 2 mL/min.[6]
-
Recording Configuration:
-
Field Recordings (fEPSPs): Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Whole-Cell Patch-Clamp: Target CA1 pyramidal neurons for recording.
-
-
Baseline Recording: Record stable baseline synaptic responses for at least 20-30 minutes before applying this compound.
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration in aCSF. A typical concentration range to start with for a positive allosteric modulator would be 1-10 µM.
-
Bath-apply this compound for a duration sufficient to observe its modulatory effects (e.g., 20-30 minutes).
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[5]
-
-
Post-LTP Recording: Record synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: Analyze the slope of the fEPSP or the amplitude of the EPSC to quantify changes in synaptic strength.
Visualizations
Signaling Pathway of M1 Receptor-Mediated LTP Enhancement
Caption: M1 receptor activation by ACh, potentiated by this compound, leads to LTP.
Experimental Workflow for Brain Slice Electrophysiology
Caption: Workflow for assessing this compound's effect on LTP in brain slices.
References
- 1. Modulation of Synaptic Plasticity by Physiological Activation of M1 Muscarinic Acetylcholine Receptors in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. precisionary.com [precisionary.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 7. protocols.io [protocols.io]
- 8. digitalcommons.providence.org [digitalcommons.providence.org]
Application Notes and Protocols for VU0361747 Calcium Imaging Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0361747 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The M1 mAChR is a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine. This document provides detailed application notes and protocols for characterizing the activity of this compound using a calcium mobilization assay, a standard method for evaluating M1 mAChR function.
The M1 mAChR primarily couples to Gq/11 proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular calcium can be detected using fluorescent calcium-sensitive dyes, providing a robust and quantifiable measure of M1 mAChR activation.
Signaling Pathway
The activation of the M1 muscarinic receptor by an orthosteric agonist, potentiated by a positive allosteric modulator, initiates a signaling cascade that results in the mobilization of intracellular calcium.
Caption: M1 Receptor Calcium Signaling Pathway.
Data Presentation
| Compound | Target | Assay Type | Cell Line | Parameter | Value (nM) |
| Acetylcholine (ACh) | M1 mAChR | Calcium Mobilization | CHO-M1 | EC50 | ~100 |
| Carbachol | M1 mAChR | Calcium Mobilization | CHO-M1 | EC50 | ~300 |
| VU0453595 (M1 PAM) | M1 mAChR | Calcium Mobilization | CHO-M1 | PAM EC50 (in presence of ACh EC20) | ~250 |
| PF-06764427 (M1 Ago-PAM) | M1 mAChR | Calcium Mobilization | CHO-M1 | Agonist EC50 | 610 |
| PF-06764427 (M1 Ago-PAM) | M1 mAChR | Calcium Mobilization | CHO-M1 | PAM EC50 (in presence of ACh EC20) | 30 |
| MK-7622 (M1 Ago-PAM) | M1 mAChR | Calcium Mobilization | CHO-M1 | Agonist EC50 | 2930 |
| MK-7622 (M1 Ago-PAM) | M1 mAChR | Calcium Mobilization | CHO-M1 | PAM EC50 (in presence of ACh EC20) | 16 |
Experimental Protocols
This section provides a detailed methodology for performing a calcium mobilization assay to assess the activity of this compound as a positive allosteric modulator of the M1 muscarinic receptor.
Experimental Workflow
The general workflow for the calcium mobilization assay involves cell culture, dye loading, compound addition, and fluorescence measurement.
Caption: Calcium Mobilization Assay Workflow.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor (CHO-M1).
-
Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Probenecid.
-
This compound.
-
Acetylcholine (ACh) or Carbachol.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence Imaging Plate Reader (FLIPR) or FlexStation.
Protocol
1. Cell Culture and Plating: a. Culture CHO-M1 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2. b. When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin. c. Resuspend the cells in fresh culture medium and determine the cell density. d. Plate the cells in a 384-well black-walled, clear-bottom plate at a density of 10,000 - 20,000 cells per well in 20 µL of culture medium. e. Incubate the plate overnight at 37°C and 5% CO2.
2. Dye Loading: a. Prepare the dye loading solution: i. Dissolve Fluo-4 AM in anhydrous DMSO to make a 1 mM stock solution. ii. Prepare a 10% (w/v) solution of Pluronic F-127 in DMSO. iii. On the day of the assay, mix equal volumes of the 1 mM Fluo-4 AM stock and 10% Pluronic F-127. iv. Dilute this mixture into Assay Buffer to a final Fluo-4 AM concentration of 2-4 µM. The buffer should also contain 2.5 mM probenecid to inhibit the extrusion of the dye from the cells. b. Aspirate the culture medium from the cell plate. c. Add 20 µL of the dye loading solution to each well. d. Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
3. Compound Preparation and Addition: a. Prepare serial dilutions of this compound in Assay Buffer. b. Prepare a stock solution of acetylcholine in Assay Buffer. For PAM assays, a concentration that elicits ~20% of the maximal response (EC20) is typically used. c. Using a FLIPR or FlexStation, perform a two-addition assay: i. First Addition: Add 10 µL of the this compound dilution (or vehicle control) to the wells and incubate for 1.5-5 minutes while monitoring fluorescence. ii. Second Addition: Add 10 µL of the acetylcholine EC20 concentration to the wells and continue to monitor fluorescence for an additional 1-3 minutes.
4. Data Acquisition and Analysis: a. Set the fluorescence plate reader to excite at ~485 nm and measure emission at ~525 nm. b. Record the fluorescence intensity before and after the addition of compounds. c. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. d. Normalize the data to the response of a maximal concentration of acetylcholine. e. Plot the concentration-response curves and determine the EC50 values for agonists and the PAM EC50 for this compound using non-linear regression analysis (e.g., four-parameter logistic equation).
Conclusion
The calcium mobilization assay is a robust and reliable method for characterizing the pharmacological activity of this compound at the M1 muscarinic acetylcholine receptor. This high-throughput compatible assay provides quantitative data on the potency and efficacy of this compound as a positive allosteric modulator. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development targeting the M1 receptor.
References
Application Notes and Protocols for Behavioral Testing of VU0361747 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0361747 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 receptors are highly expressed in brain regions critical for cognition and are a key target for the development of novel therapeutics for schizophrenia and Alzheimer's disease. This document provides detailed application notes and protocols for the preclinical behavioral evaluation of this compound in rodent models. The following protocols are designed to assess the pro-cognitive and antipsychotic-like potential of this compound.
While direct and comprehensive behavioral data for this compound is emerging, the protocols provided are based on established methodologies and findings from studies on structurally related M1 PAMs. These notes will guide researchers in designing and executing robust behavioral experiments to characterize the pharmacological profile of this compound.
Key Behavioral Assays
Three key behavioral assays are detailed below to evaluate the efficacy of this compound:
-
Novel Object Recognition (NOR) Test: To assess effects on learning and memory, relevant to the cognitive deficits in schizophrenia and Alzheimer's disease.
-
Amphetamine-Induced Hyperlocomotion (AHL): A widely used model to screen for antipsychotic-like activity, particularly against the positive symptoms of schizophrenia.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: To measure sensorimotor gating, a process that is deficient in schizophrenic patients.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on expected outcomes from testing M1 PAMs in these behavioral assays. These tables are for illustrative purposes and should be replaced with experimental data.
Table 1: Effect of this compound on Novel Object Recognition (NOR) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 0.15 ± 0.05 |
| This compound | 1 | 0.35 ± 0.06* |
| This compound | 3 | 0.52 ± 0.07 |
| This compound | 10 | 0.48 ± 0.08 |
| Positive Control (e.g., Donepezil) | 1 | 0.45 ± 0.07** |
*p < 0.05, **p < 0.01 compared to Vehicle group. The Discrimination Index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion (AHL) in Mice
| Pre-treatment Group | Dose (mg/kg, i.p.) | Amphetamine (1.5 mg/kg, s.c.) | Total Distance Traveled (cm, Mean ± SEM) in 60 min | % Inhibition of Hyperlocomotion |
| Vehicle | - | Yes | 8500 ± 650 | - |
| This compound | 3 | Yes | 6200 ± 550* | 27% |
| This compound | 10 | Yes | 4100 ± 480 | 52% |
| This compound | 30 | Yes | 3200 ± 410 | 62% |
| Positive Control (e.g., Haloperidol) | 0.1 | Yes | 3500 ± 390** | 59% |
| Vehicle | - | No | 2500 ± 300 | - |
*p < 0.05, **p < 0.01 compared to Vehicle + Amphetamine group.
Table 3: Predicted Effect of this compound on Prepulse Inhibition (PPI) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % PPI at 74 dB Prepulse (Mean ± SEM) | % PPI at 82 dB Prepulse (Mean ± SEM) |
| Vehicle | - | 35 ± 4 | 55 ± 5 |
| This compound | 3 | 45 ± 5 | 65 ± 6 |
| This compound | 10 | 58 ± 6 | 78 ± 7 |
| This compound | 30 | 55 ± 7 | 75 ± 8 |
| Positive Control (e.g., Risperidone) | 1 | 60 ± 5 | 80 ± 6 |
*p < 0.05 compared to Vehicle group. % PPI is calculated as [1 - (Startle response on prepulse + pulse trial) / (Startle response on pulse-alone trial)] x 100.
Experimental Protocols
Novel Object Recognition (NOR) Test
This protocol is adapted from methodologies used for testing cognitive enhancers in rodents.[1][2][3][4][5]
Objective: To evaluate the effect of this compound on recognition memory.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm).
-
Two sets of identical objects (e.g., plastic shapes, metal cubes) that are heavy enough not to be displaced by the animals.
-
Video recording and analysis software.
-
This compound, vehicle, and positive control.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to explore the empty open field arena for 10 minutes. This reduces novelty-induced stress on the testing day.
-
-
Familiarization (Day 2):
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes prior to the session.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a 10-minute session.
-
Record the time spent actively exploring each object (sniffing, touching with nose or paws).
-
-
Testing (Day 2, after retention interval):
-
After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the exploration time for both the familiar and the novel object for 5 minutes.
-
Calculate the Discrimination Index. A higher index indicates better recognition memory.
-
Amphetamine-Induced Hyperlocomotion (AHL)
This protocol is based on standard procedures for assessing antipsychotic-like activity. While direct studies with this compound are not yet published, research on other M1 PAMs like PF-06764427 has shown reversal of amphetamine-induced hyperlocomotion, suggesting the relevance of this model.
Objective: To determine if this compound can attenuate the locomotor-stimulating effects of amphetamine.
Materials:
-
Open field activity chambers equipped with infrared beams or video tracking software.
-
d-amphetamine sulfate.
-
This compound, vehicle, and positive control (e.g., a typical antipsychotic like haloperidol).
Procedure:
-
Habituation:
-
Place the animals in the activity chambers and allow them to habituate for 30-60 minutes.
-
-
Pre-treatment:
-
Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.
-
-
Amphetamine Challenge:
-
After a pre-treatment interval (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
-
Data Collection:
-
Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Analysis:
-
Compare the total locomotor activity between treatment groups. A significant reduction in amphetamine-induced activity by this compound suggests antipsychotic-like potential.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
This is a standard protocol for measuring sensorimotor gating.[6][7][8][9][10] Direct testing of this compound in this paradigm has not been reported, but it is a critical assay for any compound being developed for schizophrenia.
Objective: To assess the ability of this compound to enhance sensorimotor gating.
Materials:
-
Startle response chambers for rodents (including a loudspeaker and a sensor to detect movement).
-
Software to control the presentation of acoustic stimuli and record the startle response.
-
This compound, vehicle, and positive control (e.g., an atypical antipsychotic like risperidone).
Procedure:
-
Acclimation:
-
Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse + Pulse trials: The pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse). The prepulse is typically 20 ms in duration and presented at varying intensities (e.g., 74, 78, 82 dB) and precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
-
Drug Administration:
-
Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle at a specified time (e.g., 30 minutes) before the testing session.
-
-
Analysis:
-
The startle amplitude is measured for each trial.
-
Calculate the percent prepulse inhibition (% PPI) for each prepulse intensity. An increase in % PPI with this compound treatment would suggest an improvement in sensorimotor gating.
-
Mandatory Visualizations
References
- 1. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Increased prepulse inhibition of the acoustic startle response is associated with better strategy formation and execution times in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prepulse inhibition of the acoustic startle reflex vs. auditory brainstem response for hearing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Startle and Pre-pulse Inhibition | Taconic Biosciences [taconic.com]
- 10. Acoustic startle response, prepulse inhibition, and spontaneous locomotor activity in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring VU0361747 Efficacy in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0361747 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 receptors are predominantly expressed in the central nervous system, including the cortex and hippocampus, regions critical for cognitive function.[1] Deficits in M1 receptor signaling have been implicated in the pathophysiology of schizophrenia, particularly the cognitive and negative symptoms.[1][2][3] M1 PAMs like this compound represent a promising therapeutic strategy by potentiating the effect of the endogenous neurotransmitter, acetylcholine, at the M1 receptor, thereby enhancing downstream signaling cascades involved in learning, memory, and synaptic plasticity.[4][5]
These application notes provide a comprehensive overview of the preclinical methodologies used to evaluate the efficacy of this compound in rodent models of schizophrenia. The protocols detailed below are designed to assess the compound's ability to reverse cognitive deficits and restore synaptic plasticity.
M1 Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability, synaptic transmission, and plasticity, processes that are often disrupted in schizophrenia.[2]
Preclinical Models for Efficacy Testing
To evaluate the therapeutic potential of this compound for treating cognitive deficits in schizophrenia, preclinical models that mimic aspects of the disorder are essential. The most common approach involves the use of N-methyl-D-aspartate receptor (NMDAR) antagonists, such as phencyclidine (PCP) or ketamine, to induce a state of hypoglutamatergic function, which is thought to underlie some of the symptoms of schizophrenia.
Experimental Workflow for Preclinical Efficacy Testing
The general workflow for assessing the efficacy of this compound in a PCP-induced cognitive deficit model is as follows:
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of M1 PAMs in rodent models of schizophrenia. Note: Specific data for this compound is not publicly available; the data presented here is illustrative of the expected outcomes for a compound in this class.
Table 1: Efficacy of M1 PAM in the Novel Object Recognition (NOR) Task in PCP-Treated Mice
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) |
| Vehicle + Vehicle | - | 0.45 ± 0.05 |
| PCP + Vehicle | 10 | 0.05 ± 0.03* |
| PCP + M1 PAM | 1 | 0.20 ± 0.04 |
| PCP + M1 PAM | 3 | 0.35 ± 0.05# |
| PCP + M1 PAM | 10 | 0.42 ± 0.06# |
*p < 0.01 compared to Vehicle + Vehicle group. #p < 0.05 compared to PCP + Vehicle group.
Table 2: Efficacy of M1 PAM in the Contextual Fear Conditioning (CFC) Task in PCP-Treated Rats
| Treatment Group | Dose (mg/kg, p.o.) | Freezing Time (%) (Mean ± SEM) |
| Vehicle + Vehicle | - | 65 ± 5 |
| PCP + Vehicle | 5 | 25 ± 4* |
| PCP + M1 PAM | 3 | 40 ± 6 |
| PCP + M1 PAM | 10 | 55 ± 5# |
| PCP + M1 PAM | 30 | 60 ± 7# |
*p < 0.01 compared to Vehicle + Vehicle group. #p < 0.05 compared to PCP + Vehicle group.
Table 3: Effect of M1 PAM on Long-Term Depression (LTD) in Prefrontal Cortex Slices from PCP-Treated Mice
| Treatment Group | Concentration (µM) | LTD Magnitude (%) (Mean ± SEM) |
| Vehicle | - | 35 ± 3 |
| PCP | - | 8 ± 2* |
| PCP + M1 PAM | 0.1 | 15 ± 3 |
| PCP + M1 PAM | 1 | 28 ± 4# |
| PCP + M1 PAM | 10 | 32 ± 3# |
*p < 0.01 compared to Vehicle group. #p < 0.05 compared to PCP group.
Experimental Protocols
Phencyclidine (PCP)-Induced Cognitive Deficit Model
Objective: To induce schizophrenia-like cognitive deficits in rodents.
Materials:
-
Male C57BL/6J mice (8-10 weeks old) or Sprague-Dawley rats (250-300 g)
-
Phencyclidine hydrochloride (PCP)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Protocol:
-
Acclimatize animals to the housing facility for at least one week before the start of the experiment.
-
Prepare a stock solution of PCP in sterile saline.
-
For a sub-chronic dosing regimen, administer PCP (e.g., 10 mg/kg for mice, 5 mg/kg for rats, intraperitoneally - i.p.) or saline once daily for 7-14 consecutive days.
-
Implement a washout period of at least 7 days after the last PCP injection before commencing behavioral testing to avoid acute drug effects.
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
A set of identical objects for the familiarization phase (e.g., small plastic blocks)
-
A set of novel objects for the test phase (different in shape and color from the familiar objects)
-
Video recording and analysis software
Protocol:
-
Habituation (Day 1): Place each animal in the empty open field arena and allow it to explore freely for 10 minutes.
-
Familiarization (Day 2): Place two identical objects in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore for 10 minutes. Record the time spent exploring each object (defined as the nose pointing towards the object at a distance of ≤ 2 cm).
-
Test (Day 2, after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for 5-10 minutes. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Contextual Fear Conditioning (CFC) Task
Objective: To assess associative learning and memory.
Materials:
-
Fear conditioning chamber equipped with a grid floor for delivering foot shocks, a speaker for auditory cues (if applicable), and a video camera.
-
Software to control the chamber and record freezing behavior.
Protocol:
-
Training (Day 1): Place the animal in the conditioning chamber. After a 2-3 minute habituation period, deliver a series of mild foot shocks (e.g., 2-3 shocks, 0.5-0.7 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes. The context serves as the conditioned stimulus.
-
Contextual Test (Day 2): Place the animal back into the same chamber (context) for 5 minutes without delivering any shocks. Record the amount of time the animal spends freezing (complete immobility except for respiration).
-
Data Analysis: Express freezing time as a percentage of the total test time. A higher percentage of freezing indicates better contextual fear memory.
Ex Vivo Electrophysiology: Long-Term Depression (LTD) Measurement
Objective: To measure synaptic plasticity in brain slices.
Materials:
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for brain slices
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
-
Picrotoxin (GABAA receptor antagonist)
Protocol:
-
Anesthetize the animal and rapidly dissect the brain.
-
Prepare coronal slices (300-400 µm) of the prefrontal cortex using a vibrating microtome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF containing picrotoxin (to block inhibitory currents).
-
Place a stimulating electrode in layer 2/3 and a recording electrode in layer 5 to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by stimulating at a low frequency (e.g., 0.05 Hz) for 20 minutes.
-
Induce LTD by applying a low-frequency stimulation protocol (e.g., 900 pulses at 1 Hz).
-
Record fEPSPs for at least 60 minutes post-LTD induction.
-
Data Analysis: Express the fEPSP slope as a percentage of the pre-LTD baseline. The magnitude of LTD is the percentage reduction in the fEPSP slope measured during the last 10 minutes of recording compared to the baseline.
References
- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]
Troubleshooting & Optimization
Navigating VU0361747 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility of VU0361747, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). Addressing common challenges faced during experimental workflows, this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.
Troubleshooting Guide: Common Solubility Issues
Researchers working with this compound may encounter difficulties in achieving clear and stable solutions. This guide addresses the most common problems and provides step-by-step solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has limited solubility in aqueous solutions. The final concentration of the organic solvent may be too low to maintain solubility. | 1. Ensure the initial stock solution in 100% DMSO is fully dissolved. 2. Minimize the volume of the DMSO stock solution added to the aqueous buffer. 3. Consider using a vehicle for in vivo studies that has been established to maintain the solubility of similar compounds, such as a saline solution containing a small percentage of a solubilizing agent like Tween 80 or Cremophor EL, after initial dissolution in DMSO. Always perform vehicle controls in your experiments. |
| Cloudiness or particulates in the stock solution | The compound has not fully dissolved in the DMSO. This could be due to insufficient mixing, low temperature, or attempting to prepare a concentration that is too high. | 1. Vortex the solution thoroughly. 2. Gentle warming of the solution in a water bath (e.g., to 37°C) can aid dissolution. 3. If particulates persist, the solution may be supersaturated. Prepare a new stock solution at a slightly lower concentration. |
| Inconsistent experimental results | This could be due to incomplete dissolution of the compound, leading to inaccurate concentrations in the final assay. | 1. Always visually inspect your stock and working solutions for any signs of precipitation before use. 2. Prepare fresh dilutions from the stock solution for each experiment to avoid potential degradation or precipitation over time. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on experimental use in published literature, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q2: What is a typical stock solution concentration for this compound?
A2: A common stock solution concentration used in research is 10 mM in 100% DMSO.
Q3: How should I prepare working solutions from the DMSO stock for in vitro experiments?
A3: For in vitro assays, the 10 mM DMSO stock solution is typically diluted directly into the assay buffer to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (generally <0.1%) to avoid solvent-induced artifacts.
Q4: How is this compound prepared for in vivo studies?
A4: For in vivo administration in rodents, a common method involves first dissolving this compound in 100% DMSO. This stock is then diluted with a vehicle solution, such as saline containing 5% Tween 80, to the final desired concentration for injection.
Q5: Can I store this compound solutions?
A5: It is best practice to prepare fresh working solutions from your DMSO stock for each experiment. If you need to store the DMSO stock solution, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for both in vitro and in vivo applications, based on established research protocols.
Preparation of 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 324.36 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 3.24 mg of the compound.
-
Dissolution: Add the appropriate volume of 100% DMSO to the weighed powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Preparation of Dosing Solution for In Vivo Studies
This protocol is based on a method used for administering this compound to rats.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 5% Tween 80 in saline.
-
Final Dilution: On the day of the experiment, dilute the DMSO stock solution with the 5% Tween 80/saline vehicle to achieve the final desired dosing concentration. The final volume of DMSO in the injected solution should be minimized.
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key steps in preparing this compound solutions.
Technical Support Center: Optimizing VU0361747 Concentration In Vitro
Welcome to the technical support center for the use of VU0361747 in in vitro research applications. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[1] It is important to note that some commercial suppliers may incorrectly list this compound as a PAM for mGluR4; however, primary literature indicates its development and characterization as part of an mGluR5 PAM discovery effort.[1][3]
Q2: What is the mechanism of action of mGluR5 and how does this compound modulate it?
mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to the Gαq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] this compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, and potentiates this signaling pathway in the presence of glutamate.
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A specific optimal concentration for this compound is not extensively reported, and empirical determination is crucial for each experimental system. Based on the discovery data for related compounds, a broad concentration range for initial testing could be from 1 nM to 10 µM.[1] A dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay conditions.
Q4: How should I prepare a stock solution of this compound?
This compound is a hydrophobic molecule and is likely to have poor water solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[5] For example, a 10 mM stock in 100% DMSO can be prepared and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No potentiation of glutamate response observed. | 1. Incorrect concentration of this compound: The concentration may be too low to elicit a response or so high that it causes off-target effects or cytotoxicity. 2. Sub-optimal glutamate concentration: The concentration of the orthosteric agonist (glutamate) may be too high (saturating the receptor) or too low. 3. Cell health issues: The cells may not be healthy or may have low/no expression of mGluR5. 4. Compound degradation: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment with this compound across a wide concentration range (e.g., 1 nM to 10 µM) in the presence of an EC20 concentration of glutamate. 2. Determine the EC20 concentration of glutamate for your specific cell line in a separate experiment. This sub-maximal concentration will allow for the observation of potentiation by the PAM. 3. Check cell viability using a standard assay (e.g., MTT or trypan blue exclusion). Verify mGluR5 expression using techniques like qPCR or Western blotting. 4. Prepare a fresh stock solution of this compound. |
| High background signal or apparent agonist activity of this compound alone ("ago-PAM" activity). | 1. High receptor expression levels: In recombinant cell lines with high receptor density, some PAMs can exhibit agonist-like activity in the absence of an orthosteric agonist.[6] 2. Compound promiscuity: At high concentrations, this compound might interact with other targets. | 1. This "ago-PAM" activity is often system-dependent.[6] If this is not the desired effect, consider using a cell line with lower, more physiologically relevant mGluR5 expression levels. 2. Lower the concentration of this compound. Ensure the observed effect is specific to mGluR5 by testing in the presence of an mGluR5 antagonist. |
| Precipitation of this compound in the cell culture medium. | 1. Poor aqueous solubility: The compound is precipitating out of the aqueous medium upon dilution from the DMSO stock.[5] 2. High final DMSO concentration: The final concentration of DMSO in the well may be too high, leading to cytotoxicity and affecting compound solubility. | 1. Ensure the final DMSO concentration in your assay does not exceed a level tolerated by your cells (typically ≤ 0.5%).[7] Prepare intermediate dilutions of the DMSO stock in the assay medium with vigorous mixing before adding to the cells.[8] 2. Most cell lines can tolerate up to 0.5% DMSO, but it is best to determine the tolerance of your specific cell line.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell passage number or density: Cellular responses can change with increasing passage number and confluency. 2. Variability in reagent preparation: Inconsistent preparation of glutamate or this compound solutions. 3. Assay timing: The timing of compound addition and signal detection can influence the results of kinetic assays like calcium mobilization. | 1. Use cells within a defined passage number range and seed them at a consistent density for all experiments. 2. Prepare fresh solutions of glutamate and this compound for each experiment or use aliquots of a validated stock. 3. Standardize the incubation times and reading parameters for your assay. |
Experimental Protocols
Protocol 1: Determination of Glutamate EC20 in an mGluR5-Expressing Cell Line
This protocol describes how to determine the concentration of glutamate that produces 20% of the maximal response in a calcium mobilization assay. This sub-maximal concentration is ideal for screening for positive allosteric modulators.
Materials:
-
mGluR5-expressing cells (e.g., HEK293 or CHO cells)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Glutamate
-
96- or 384-well black, clear-bottom plates
-
Fluorescent plate reader with an injection system
Methodology:
-
Cell Plating: Seed the mGluR5-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of buffer in each well as per the plate reader's specifications.
-
Glutamate Titration: Prepare a serial dilution of glutamate in assay buffer.
-
Calcium Mobilization Assay: Place the plate in the fluorescent plate reader. Set the reader to record fluorescence intensity over time. After establishing a baseline reading, inject the different concentrations of glutamate and continue recording.
-
Data Analysis: For each concentration, calculate the peak fluorescence response minus the baseline. Plot the response against the logarithm of the glutamate concentration and fit the data to a four-parameter logistic equation to determine the EC50 and EC20 values.
Protocol 2: Dose-Response of this compound to Determine Optimal In Vitro Concentration
This protocol details the steps to determine the optimal concentration of this compound by measuring its potentiation of the glutamate EC20 response.
Materials:
-
Same as Protocol 1
-
This compound stock solution (10 mM in DMSO)
-
Glutamate solution at 2x the EC20 concentration determined in Protocol 1
Methodology:
-
Cell Plating, Dye Loading, and Washing: Follow steps 1-3 from Protocol 1.
-
This compound Preparation: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration will be consistent and non-toxic across all wells.
-
Compound Incubation: Add the diluted this compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Calcium Mobilization Assay: Place the plate in the fluorescent plate reader. After establishing a baseline, inject the 2x glutamate EC20 solution to achieve a final 1x EC20 concentration and continue recording.
-
Data Analysis: Calculate the peak fluorescence response for each this compound concentration. Plot the response against the logarithm of the this compound concentration to determine the EC50 of potentiation and the maximal effect. The optimal concentration will likely be at or near the top of this curve, where the potentiating effect is maximized before any potential off-target or cytotoxic effects at higher concentrations.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Glutamate in an mGluR5 Calcium Mobilization Assay
| Glutamate (µM) | Fluorescence Response (RFU) |
| 0.001 | 150 |
| 0.01 | 300 |
| 0.1 | 1500 |
| 1 | 5000 |
| 10 | 8000 |
| 100 | 8500 |
| EC50 | ~1.5 µM |
| EC20 | ~0.3 µM |
Table 2: Hypothetical Dose-Response Data for this compound Potentiation of Glutamate EC20 Response
| This compound (µM) | Fluorescence Response (RFU) |
| 0 (Vehicle) | 1000 |
| 0.001 | 1200 |
| 0.01 | 2500 |
| 0.1 | 5500 |
| 1 | 7500 |
| 10 | 7200 |
| Potentiation EC50 | ~0.08 µM |
| Optimal Concentration Range | 0.1 - 1 µM |
Visualizations
Caption: mGluR5 signaling pathway and the modulatory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: M1 Positive Allosteric Modulator Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M1 positive allosteric modulators (PAMs), with a focus on electrophysiological recordings. Given the limited direct information on VU0361747, this guide draws upon data from structurally and functionally similar M1 PAMs to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My M1 PAM is causing hyperexcitability and seizure-like activity in my slice recordings. What could be the cause and how can I mitigate this?
A1: This is a known issue with some M1 PAMs that possess intrinsic agonist activity.[1][2] Excessive activation of M1 receptors can lead to neuronal overstimulation.[1][2]
-
Troubleshooting Steps:
-
Verify Agonist Activity: Test the compound in the absence of an orthosteric agonist (like acetylcholine). A true PAM should have minimal to no activity on its own.
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that potentiates the desired effect without causing excitotoxicity.
-
Use a PAM without Agonist Activity: Consider using M1 PAMs reported to have low or no intrinsic agonism, such as VU0453595.[1][2]
-
Control for Off-Target Effects: Although many M1 PAMs are highly selective, it's prudent to confirm the effects are mediated by M1 receptors using a selective antagonist.
-
Q2: I am not observing any potentiation of the acetylcholine response with my M1 PAM. What are the possible reasons?
A2: Several factors could contribute to a lack of potentiation.
-
Troubleshooting Steps:
-
Compound Integrity and Solubility: Ensure the compound is properly dissolved and has not degraded. Prepare fresh stock solutions and use appropriate solvents.
-
Cell Type and Receptor Expression: Confirm that the cells or neurons you are recording from express sufficient levels of the M1 muscarinic receptor.
-
Agonist Concentration: The effect of a PAM is dependent on the presence of an orthosteric agonist. Ensure you are co-applying an appropriate concentration of acetylcholine (e.g., an EC20 concentration) to observe potentiation.
-
Washout: Ensure adequate washout of any previous drugs or antagonists before applying the PAM and agonist.
-
Q3: I am having difficulty achieving a stable giga-ohm seal during my patch-clamp recordings. Could the M1 PAM be affecting seal formation?
A3: While the M1 PAM itself is unlikely to directly interfere with seal formation, a healthy cell membrane is crucial for a stable seal.
-
Troubleshooting Steps:
-
Optimize Cell Health: Ensure your cells are healthy and the recording solutions are fresh and properly filtered.
-
Use Reducing Agents: The addition of reducing agents like DTT (dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) to the external bath solution has been shown to improve the success rate and longevity of giga-ohm seals.[3][4][5]
-
Pipette Preparation: Use freshly pulled, fire-polished pipettes with appropriate resistance for your cell type.
-
Mechanical Stability: Minimize vibrations and drift in your recording setup.
-
Troubleshooting Guides
Guide 1: Distinguishing between PAM and Agonist Activity
A critical step in characterizing a novel M1 PAM is to determine its level of intrinsic agonist activity.
Experimental Workflow:
Caption: Workflow for differentiating M1 PAM from ago-PAM activity.
Guide 2: Managing Seal Instability
Achieving and maintaining a high-resistance seal is fundamental to high-quality patch-clamp recordings.
Logical Troubleshooting Flow:
Caption: Troubleshooting guide for unstable giga-ohm seals.
Data Summary
Table 1: Comparison of Select M1 PAMs
| Compound | Intrinsic Agonist Activity | In Vivo Seizure Liability | Reference |
| PF-06764427 | Robust | Yes | [1][2] |
| MK-7622 | Robust | Yes | [1][2] |
| VU0453595 | Devoid | No | [1][2] |
| VU0550164 | Devoid | Not Reported | [1][2] |
| VU0467319 (VU319) | Minimal | No | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol is adapted from methodologies described for M1 PAM characterization.[1]
-
Slice Preparation:
-
Anesthetize a C57BL6/J mouse and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 dextrose.
-
Rapidly dissect the brain and prepare 300 µm coronal slices containing the region of interest (e.g., medial prefrontal cortex) using a vibratome in ice-cold ACSF.
-
Allow slices to recover at 32°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Visualize pyramidal neurons using DIC microscopy.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an intracellular solution containing (in mM): 125 K-gluconate, 4 NaCl, 10 HEPES, 4 MgATP, 0.3 NaGTP, and 10 Tris-phosphocreatine, adjusted to pH 7.3 with KOH.
-
Establish a whole-cell patch-clamp configuration and record spontaneous excitatory postsynaptic currents (sEPSCs) or other relevant parameters.
-
Bath apply drugs at known concentrations and for defined durations.
-
Signaling Pathway
M1 Receptor Signaling Pathway:
Caption: M1 receptor signaling and the action of a positive allosteric modulator.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reducing agents facilitate membrane patch seal integrity and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
VU0361747 off-target effects mitigation
Welcome to the technical support center for VU0361747. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4)[1][2]. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.
Q2: Why is it important to consider off-target effects when using this compound?
While this compound is reported to be selective for mGluR4, all small molecules have the potential to interact with unintended targets, which can lead to misinterpretation of experimental results and potential toxicity. Investigating off-target effects is a crucial step in validating the biological effects observed are indeed due to the modulation of mGluR4.
Q3: What are the common strategies to identify potential off-target effects of a chemical probe like this compound?
Several strategies can be employed to identify off-target effects, including:
-
In silico profiling: Using computational models to predict potential interactions with a wide range of biological targets based on the chemical structure of this compound.
-
Broad panel screening: Testing the compound against a large panel of receptors, enzymes, and ion channels to empirically identify interactions.
-
Using a structurally related inactive compound: Comparing the biological effects of this compound with a close chemical analog that is inactive at the primary target (mGluR4).
-
Genetic knockdown or knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of mGluR4. If the effect of this compound persists in the absence of its primary target, it is likely due to an off-target interaction.
Q4: What should I do if I suspect an off-target effect in my experiment?
If you suspect an off-target effect, it is important to perform control experiments to confirm this. These can include:
-
Confirming the effect is dose-dependent.
-
Using a different, structurally unrelated mGluR4 PAM to see if the same effect is observed.
-
Employing the strategies mentioned in Q3, such as using an inactive analog or genetic knockdown of mGluR4.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected phenotype or cellular response not consistent with known mGluR4 signaling. | Off-target activity of this compound. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration.2. Test a structurally unrelated mGluR4 PAM to see if it recapitulates the effect.3. Use an inactive analog of this compound as a negative control.4. Perform target validation experiments, such as siRNA/CRISPR-mediated knockdown of mGluR4. |
| Inconsistent results between different batches of this compound. | Variability in compound purity or stability. | 1. Verify the purity and integrity of each batch using analytical methods such as LC-MS or NMR.2. Store the compound under the recommended conditions to prevent degradation. |
| High background signal or non-specific effects in cellular assays. | Compound aggregation or interference with the assay technology. | 1. Include vehicle controls to determine the baseline response.2. Perform counter-screens to rule out assay interference (e.g., luciferase inhibition, fluorescence quenching).3. Ensure the compound is fully solubilized in the assay buffer. |
Data Presentation: Selectivity Profiling Data Table
As specific off-target data for this compound is not publicly available, researchers are encouraged to perform their own selectivity profiling. The following table can be used to summarize the results.
| Target | Assay Type | This compound Activity (e.g., IC50, EC50, Ki) | Selectivity Ratio (Off-target/On-target) |
| mGluR4 (On-target) | Calcium Mobilization | Enter your data | 1 |
| mGluR1 | Calcium Mobilization | Enter your data | Calculate |
| mGluR2 | cAMP Assay | Enter your data | Calculate |
| mGluR3 | cAMP Assay | Enter your data | Calculate |
| mGluR5 | Calcium Mobilization | Enter your data | Calculate |
| mGluR6 | cAMP Assay | Enter your data | Calculate |
| mGluR7 | cAMP Assay | Enter your data | Calculate |
| mGluR8 | cAMP Assay | Enter your data | Calculate |
| Other potential targets | Specify assay | Enter your data | Calculate |
Experimental Protocols
Protocol 1: In Vitro Selectivity Profiling using Calcium Mobilization Assay
This protocol is designed to assess the activity of this compound at mGluR1 and mGluR5, which, like mGluR4, are Gq-coupled and signal through intracellular calcium mobilization.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human mGluR1 or mGluR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
- Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Serially dilute the compound in assay buffer (e.g., HBSS with 20 mM HEPES) to the desired concentrations.
3. Calcium Assay:
- Wash the cells with assay buffer.
- Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Wash the cells to remove excess dye.
- Add the diluted this compound or vehicle control to the wells and incubate for a specified period.
- Add a sub-maximal concentration (EC20) of glutamate to stimulate the receptor.
- Measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths.
4. Data Analysis:
- Normalize the fluorescence data to the baseline.
- Plot the concentration-response curves and calculate the EC50 values for potentiation by this compound.
Protocol 2: Off-Target Liability Screening using a Commercial Service
For broader off-target profiling, it is recommended to use a commercial service that offers screening against a large panel of targets.
1. Compound Submission:
- Provide a high-purity sample of this compound to the service provider.
2. Target Panel Selection:
- Choose a comprehensive screening panel that includes a wide range of GPCRs, ion channels, kinases, and other enzymes.
3. Data Interpretation:
- The service provider will supply a report detailing the percent inhibition or activation at a given concentration of this compound for each target in the panel.
- Focus on targets that show significant activity (e.g., >50% inhibition at 10 µM).
- Follow up on any "hits" with full dose-response curves to determine the potency of the off-target interaction.
Visualizations
Caption: Simplified signaling pathway of mGluR4 activation and modulation by this compound.
Caption: Workflow for investigating a suspected off-target effect of this compound.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
VU0361747 Technical Support Center: Stability and Storage Guidelines
This technical support center provides guidance on the stability and storage of VU0361747 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: As a solid, this compound is expected to be stable for years when stored under appropriate conditions. Based on general best practices for chemical compounds, we recommend storing solid this compound in a tightly sealed container at -20°C, protected from light and moisture. One supplier suggests a shelf life of 1095 days under these conditions.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is a benzamide compound. Benzamides are generally soluble in polar organic solvents such as DMSO, ethanol, and methanol.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. It is advisable to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock solution.
Q3: What is the recommended storage condition for this compound in solution?
A3: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for several months with minimal degradation. For extended storage, it is recommended to store solutions at -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. Studies on a wide range of compounds stored in DMSO have shown that degradation is more likely at room temperature over extended periods.[2]
Q4: How stable is this compound in aqueous solutions or cell culture media?
A4: The stability of this compound in aqueous solutions has not been specifically reported. Generally, compounds can be less stable in aqueous buffers and cell culture media compared to organic solvents due to hydrolysis and other degradation pathways. It is strongly recommended to prepare fresh dilutions in aqueous media for each experiment from a frozen DMSO stock. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C, and the stability should be validated for the specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate observed in stock solution after thawing. | - The compound has low solubility in the chosen solvent.- The solution was not fully dissolved initially.- The compound has degraded to a less soluble product. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, consider preparing a more dilute stock solution.- Perform a quick quality check (e.g., by LC-MS) to assess the integrity of the compound. |
| Inconsistent or non-reproducible experimental results. | - Degradation of this compound in the stock solution.- Instability of the compound in the aqueous assay buffer.- Repeated freeze-thaw cycles of the stock solution. | - Prepare a fresh stock solution from solid material.- Minimize the time the compound is in aqueous buffer before analysis.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | - Compound degradation. | - Identify potential degradation pathways (e.g., hydrolysis of the amide bond).- Adjust experimental conditions to minimize degradation (e.g., use of aprotic solvents, control pH).- Prepare fresh solutions immediately before use. |
Stability Data (Illustrative)
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how stability data for this compound could be presented. This is not experimentally derived data for this compound. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Temperature | Time Point | Percent Remaining (Illustrative) |
| -80°C | 6 months | >99% |
| -20°C | 6 months | >98% |
| 4°C | 1 week | ~95% |
| Room Temperature (25°C) | 24 hours | ~90% |
Table 2: Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4) at 10 µM
| Incubation Temperature | Time Point | Percent Remaining (Illustrative) |
| 4°C | 24 hours | ~90% |
| Room Temperature (25°C) | 8 hours | ~80% |
| 37°C | 4 hours | ~70% |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
-
Prepare a Stock Solution: Accurately weigh a small amount of solid this compound and dissolve it in a high-quality, anhydrous solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution to the desired final concentration in the solvent or buffer to be tested (e.g., 10 µM in PBS).
-
Incubation: Aliquot the working solution into multiple vials for each storage condition (e.g., -20°C, 4°C, room temperature, 37°C) and time point.
-
Time Points: At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from each storage condition.
-
Sample Analysis: Analyze the samples immediately by a suitable analytical method, such as HPLC with UV detection or LC-MS.
-
Data Analysis: Quantify the peak area of the parent this compound compound. Calculate the percentage of the compound remaining at each time point relative to the amount at time zero.
Visualizations
Caption: A generalized workflow for assessing the stability of a compound in solution.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.
References
Technical Support Center: Controlling for Vehicle Effects in VU0361747 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for vehicle effects when conducting experiments with VU0361747, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in experiments with this compound?
A vehicle control is an essential component of experimental design where the solvent or carrier used to dissolve and administer this compound is given to a control group in the same manner and concentration as the this compound-treated group. This is crucial for distinguishing the specific effects of this compound from any potential biological effects of the vehicle itself. Solvents, even at low concentrations, can sometimes influence cellular processes, and without a proper vehicle control, any observed effects could be misinterpreted.
Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?
The choice of vehicle depends on the experimental model. Based on the physicochemical properties of this compound and vehicles used for structurally similar mGluR5 PAMs, the following are recommended:
-
In Vitro Studies: Dimethyl sulfoxide (DMSO) is the most common and recommended vehicle for dissolving this compound for cell-based assays.
-
In Vivo Studies: For systemic administration in animal models, an aqueous vehicle containing a solubilizing agent is often preferred. A common choice for similar compounds is 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.
Q3: What is the maximum recommended final concentration of DMSO for in vitro experiments?
To minimize the risk of solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to not exceed a final DMSO concentration of 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent. It is highly recommended to perform a vehicle toxicity test to determine the maximum non-toxic concentration for your specific cell line.
Q4: How can I prepare a stock solution of this compound?
Based on the solubility of structurally similar compounds, a stock solution of this compound can be prepared in DMSO. For example, a 100 mM stock solution in DMSO is a common starting point for many small molecules.
Q5: How should I prepare my working solutions from the DMSO stock for in vitro assays?
Prepare serial dilutions of your this compound DMSO stock solution in cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final DMSO concentration is the same across all experimental and vehicle control groups.
Troubleshooting Guides
Issue 1: Unexpected Biological Effects in the Vehicle Control Group (In Vitro)
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Vehicle Toxicity | 1. Run a vehicle dose-response curve: Test a range of vehicle concentrations (e.g., 0.05% to 1% DMSO) on your cells and assess viability. 2. Lower the vehicle concentration: Use the highest concentration of the vehicle that shows no significant effect on cell viability. | Determine the non-toxic concentration range of the vehicle for your specific cell line. |
| Contamination | 1. Check for microbial contamination: Visually inspect cultures for turbidity or changes in media color. Perform a mycoplasma test. 2. Use sterile, high-purity vehicle: Ensure the vehicle is of a high grade and sterile-filtered. | Elimination of confounding effects from microbial or endotoxin contamination. |
| Edge Effects in Multi-well Plates | 1. Avoid using outer wells: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the vehicle. 2. Maintain humidity: Fill the outer wells with sterile water or PBS to create a humidified environment. | More consistent and reproducible results across the plate. |
Issue 2: High Variability in Results Between this compound-Treated and Vehicle Control Groups
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Vehicle/Compound Preparation | 1. Prepare a master mix: For each concentration of this compound, prepare a master mix of the compound in the culture medium. 2. Use a single stock solution: Prepare all dilutions from a single, freshly prepared stock of this compound. | Reduced variability in the final concentration of the compound and vehicle across replicates and experiments. |
| Uneven Distribution in Wells | 1. Ensure proper mixing: After adding the vehicle or this compound solution to the wells, gently swirl the plate to ensure a homogenous distribution. | Uniform exposure of cells to the treatment, leading to more consistent responses. |
| Compound Precipitation | 1. Visually inspect solutions: Before adding to cells, check for any visible precipitate in the prepared solutions. 2. Perform a solubility test: Determine the solubility limit of this compound in your final assay medium. | Ensure that the compound is fully dissolved at the tested concentrations. |
Data Presentation
Recommended Solvents and Starting Concentrations for this compound
| Application | Recommended Vehicle | Recommended Stock Concentration | Recommended Final Vehicle Concentration |
| In Vitro Cell-Based Assays | Dimethyl sulfoxide (DMSO) | 100 mM | ≤ 0.5% (v/v) |
| In Vivo Rodent Studies (Systemic) | 20% Hydroxypropyl-β-cyclodextrin in Saline | 10 mg/mL | N/A |
Experimental Protocols
Protocol 1: Determining Vehicle Toxicity in a Cell-Based Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Vehicle Dilution Series: Prepare a serial dilution of the vehicle (e.g., DMSO) in complete culture medium. A typical concentration range to test would be from 0.01% to 2% (v/v). Include a "no-vehicle" control (medium only).
-
Treatment: Replace the culture medium with the medium containing the different vehicle concentrations.
-
Incubation: Incubate the plate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or resazurin-based assay) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum tolerated concentration.
Protocol 2: In Vivo Vehicle Preparation and Administration (Rodent Model)
-
Vehicle Preparation (20% HP-β-CD):
-
Weigh the required amount of hydroxypropyl-β-cyclodextrin.
-
Add sterile saline to the HP-β-CD powder to achieve a final concentration of 20% (w/v).
-
Stir or vortex until the HP-β-CD is completely dissolved. The solution should be clear.
-
Sterile-filter the solution through a 0.22 µm filter.
-
-
This compound Formulation:
-
Weigh the required amount of this compound.
-
Add a small amount of the 20% HP-β-CD vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure complete dissolution.
-
-
Administration:
-
Administer the this compound formulation and the vehicle-only solution to the respective animal groups via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Ensure the dosing volume is consistent across all animals.
-
Mandatory Visualizations
Signaling Pathway of mGluR5 Activation
Caption: mGluR5 signaling cascade initiated by glutamate and potentiated by this compound.
Experimental Workflow for Vehicle Control
Caption: A logical workflow for incorporating appropriate vehicle controls in experiments.
Navigating the Nuances of VU0361747: A Technical Guide for Researchers
Technical Support Center for VU0361747 Data Analysis and Interpretation
This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the data analysis and interpretation of experiments involving this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the experimental workflow with this compound and other mGlu5 PAMs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5).[1][2] Unlike an orthosteric agonist which directly activates the receptor, this compound binds to a topographically distinct allosteric site. This binding does not activate the receptor on its own but potentiates the receptor's response to the endogenous agonist, glutamate.[3] This modulatory effect can lead to a leftward shift in the glutamate concentration-response curve, indicating an increased potency of glutamate.[4][5]
Q2: I am observing high variability in my functional assay results with this compound. What are the potential causes?
A2: High variability can stem from several factors:
-
Cellular System: The expression levels of mGlu5 can vary between cell lines and even between passages of the same cell line. Primary neuronal cultures can have inherent variability.
-
Assay Conditions: Factors such as temperature, pH, and the concentration of the orthosteric agonist (e.g., glutamate or a tool compound like DHPG) can significantly impact the activity of a PAM.[6]
-
Ligand Properties: The solubility and stability of this compound in your assay buffer should be confirmed. Poor solubility can lead to inconsistent effective concentrations.
-
Receptor Desensitization: Prolonged exposure to agonists or some PAMs can lead to receptor desensitization, which can alter the response in subsequent measurements.[7]
Q3: My in vivo experiments with an mGlu5 PAM are showing unexpected adverse effects, such as seizures. Why might this be happening?
A3: Some mGlu5 PAMs have been reported to have intrinsic allosteric agonist activity, meaning they can activate the receptor to some degree even in the absence of glutamate.[3] This loss of dependence on the endogenous agonist can lead to over-activation of the mGlu5 receptor and result in adverse effects like epileptiform activity.[3] this compound was specifically optimized to reduce this intrinsic agonist activity to improve its in vivo safety profile.[3] It is crucial to characterize the "ago-PAM" activity of any mGlu5 modulator.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound in a functional assay. | 1. Suboptimal concentration of the orthosteric agonist. 2. Low expression of mGlu5 in the cellular system. 3. Degradation or precipitation of this compound. | 1. Perform a concentration-response curve of the orthosteric agonist to determine an EC20-EC50 concentration for potentiation experiments. 2. Verify mGlu5 expression using techniques like Western blot or qPCR. 3. Prepare fresh solutions of this compound and verify its solubility in the assay buffer. |
| Inconsistent potentiation of the glutamate response. | 1. Variability in cell density or health. 2. Inconsistent incubation times with the compound. 3. "Stimulus bias" where the PAM potentiates one signaling pathway more than another.[4] | 1. Ensure consistent cell seeding density and monitor cell viability. 2. Standardize all incubation and treatment times in your protocol. 3. Evaluate multiple downstream signaling readouts (e.g., calcium mobilization, IP1 accumulation, ERK phosphorylation) to understand the full pharmacological profile.[8] |
| Observed agonist activity of this compound in the absence of an orthosteric agonist. | The compound may possess some degree of "ago-PAM" activity.[9] | Carefully quantify the agonist activity of this compound alone across a range of concentrations. Compare its maximal effect to that of a full orthosteric agonist. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of an mGlu5 PAM like this compound.
Table 1: In Vitro Potency of an mGlu5 PAM in a Calcium Mobilization Assay
| Parameter | Value | Description |
| EC50 of Glutamate (alone) | 1.5 µM | The concentration of glutamate that elicits 50% of the maximal response. |
| EC50 of Glutamate (+ 10 µM PAM) | 0.3 µM | The concentration of glutamate that elicits 50% of the maximal response in the presence of the PAM. |
| Fold Shift | 5-fold | The ratio of the glutamate EC50 in the absence and presence of the PAM. |
| PAM EC50 | 235 nM | The concentration of the PAM that produces 50% of its maximal potentiation at a fixed EC20 concentration of glutamate.[4] |
Table 2: Selectivity Profile of an mGlu5 PAM
| Receptor | Activity | Notes |
| mGlu5 | Potentiation | The intended target. |
| mGlu1 | No significant activity | Important for selectivity within Group I mGlu receptors. |
| mGlu2/3 | No significant activity | Important for selectivity against Group II mGlu receptors. |
| mGlu4/6/7/8 | No significant activity | Important for selectivity against Group III mGlu receptors. |
| NMDA Receptor | May indirectly modulate | mGlu5 activation can potentiate NMDA receptor currents.[4] |
Experimental Protocols
1. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like mGlu5.
-
Cell Culture: Seed HEK293 cells stably expressing human mGlu5 in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add this compound (or vehicle) followed by the orthosteric agonist (e.g., glutamate at its EC20 concentration).
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of the compounds.
-
Data Analysis: Calculate the increase in fluorescence as a measure of intracellular calcium mobilization. Determine the EC50 of the PAM by plotting the response against a range of PAM concentrations.
2. Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (like IP1), a downstream product of PLC activation following mGlu5 receptor stimulation.
-
Cell Culture and Stimulation: Culture and stimulate the mGlu5-expressing cells with this compound and glutamate as described for the calcium mobilization assay.
-
Lysis and Detection: Lyse the cells and measure the accumulation of IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
Data Analysis: The HTRF signal is proportional to the amount of IP1 produced. Analyze the data to determine the potentiation of the glutamate-induced PI hydrolysis by this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical mGlu5 receptor signaling pathway.
Caption: Drug discovery workflow for an mGlu5 PAM.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Activation Mechanism of the mGlu5 Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in VU0361747 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0361747, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). The following information is designed to help improve the signal-to-noise ratio and address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1][2] This potentiation of glutamate signaling can help in fine-tuning neurotransmission. When mGluR4 is activated by both glutamate and a PAM like this compound, it couples to the Gαi/o protein, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release.[2]
Q2: What are the common in vitro assays used to study this compound activity?
The activity of this compound is typically assessed using cell-based functional assays that measure the downstream consequences of mGluR4 activation. Common assays include:
-
Calcium Mobilization Assays: These assays measure changes in intracellular calcium levels following receptor activation.[3][4][5] mGluR4 is primarily coupled to Gαi/o, which does not directly lead to calcium mobilization. Therefore, these assays often use cell lines co-expressing a promiscuous G-protein like Gα15 or a chimeric G-protein that couples to the phospholipase C (PLC) pathway, which in turn stimulates calcium release.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays are widely used to measure the accumulation or inhibition of second messengers like cAMP.[6][7][8][9][10] For mGluR4, which is Gαi/o-coupled, activation leads to a decrease in cAMP levels. These assays offer a robust and sensitive method for high-throughput screening.
Q3: I am observing a low signal-to-noise ratio in my experiments. What are the potential causes and solutions?
A low signal-to-noise ratio can arise from several factors. The following table summarizes common causes and troubleshooting strategies.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Line or Receptor Expression | - Ensure the cell line is appropriate for mGluR4 expression and the chosen assay. CHO-K1 and HEK293 cells are commonly used.[11] - Optimize the expression level of mGluR4. Very high expression can lead to constitutive activity and high background, while low expression results in a weak signal. - Regularly check cell line integrity and passage number. |
| Compound Instability or Solubility Issues | - Prepare fresh stock solutions of this compound. While stable in DMSO at -20°C or -80°C, repeated freeze-thaw cycles can lead to degradation. - this compound may precipitate in aqueous buffers. Ensure complete solubilization in the final assay buffer and consider the final DMSO concentration. The vehicle can impact the apparent potency of the compound.[12] |
| Assay Conditions | - Optimize the concentration of the orthosteric agonist (e.g., glutamate) used to stimulate the receptor. An EC20 concentration is often used to assess PAM activity. - Titrate the concentration of this compound to determine the optimal range for potentiation.[13] - Optimize incubation times for both the compound and the agonist. |
| Assay-Specific Issues (e.g., Fluorescence Interference) | - For fluorescence-based assays, check for autofluorescence of this compound or other components in the assay medium.[11] - Use appropriate controls to subtract background fluorescence. - In TR-FRET assays, a time-delayed measurement helps minimize interference from short-lived background fluorescence.[6] |
Q4: What concentration of this compound should I use in my experiments?
The effective concentration of this compound will depend on the specific assay system and conditions. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) in your experimental setup.[14][15] Published data can provide a starting point for the concentration range to test. For example, some studies have reported EC50 values in the submicromolar range for this compound and similar analogs.[13]
| Compound | Reported EC50 (human mGluR4) | Reported EC50 (rat mGluR4) |
| SID 85240643 | 240 nM | 110 nM |
| SID 85240647 | 340 nM | 80 nM |
| Data from PubChem AID 2437.[13] |
Q5: Are there any known off-target effects or selectivity issues with this compound?
While this compound and its analogs are reported to be selective for mGluR4, it is always important to consider potential off-target effects, especially at higher concentrations.[13] It is recommended to test for activity at other mGluR subtypes to confirm selectivity in your system. Some mGluR5 antagonists have been shown to have weak activity at mGluR4, and vice-versa, so cross-reactivity should be assessed.
Troubleshooting Guides
Guide 1: Calcium Mobilization Assay
Problem: Weak or no calcium signal upon stimulation.
Caption: Troubleshooting workflow for a weak calcium signal.
Detailed Steps:
-
Check Cell Health and Receptor Expression:
-
Confirm cell viability and adherence.
-
Verify mGluR4 expression levels via methods like Western blot or flow cytometry.
-
-
Verify Agonist Concentration and Activity:
-
Prepare fresh glutamate solutions.
-
Perform a dose-response curve with glutamate alone to ensure the cells are responding as expected.
-
-
Assess this compound Solubility and Integrity:
-
Visually inspect for precipitation in the final assay buffer.
-
Prepare a fresh dilution series from a new stock.
-
-
Optimize Assay Parameters:
-
Adjust the pre-incubation time with this compound.
-
Optimize the concentration of glutamate (EC20) used for co-stimulation.
-
-
Ensure Appropriate G-protein Coupling:
-
Confirm that the cell line expresses a suitable G-protein (e.g., Gα15) to link mGluR4 activation to calcium release.
-
-
Verify Calcium Dye Loading:
-
Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM) by checking for a response to a known calcium ionophore like ionomycin.
-
Guide 2: TR-FRET cAMP Assay
Problem: High background or low assay window (Signal-to-Background Ratio).
Caption: Troubleshooting workflow for a low TR-FRET assay window.
Detailed Steps:
-
Verify Reagent Concentrations and Integrity:
-
Ensure the concentrations of the donor (e.g., Europium-labeled antibody) and acceptor (e.g., dye-labeled cAMP) are optimal.
-
Check the expiration dates and storage conditions of all kit components.
-
-
Optimize Cell Seeding Density:
-
Titrate the number of cells per well to find the optimal density that provides a robust signal without causing overcrowding and cell death.
-
-
Adjust Incubation Times:
-
Optimize the incubation time with this compound and the subsequent stimulation with glutamate.
-
-
Optimize Plate Reader Settings:
-
Ensure the correct excitation and emission wavelengths are used.
-
Adjust the delay time and measurement window to maximize the signal-to-background ratio.
-
-
Test for Compound Autofluorescence:
-
Run a control plate with this compound in the absence of cells or other assay components to check for intrinsic fluorescence at the measurement wavelengths.
-
Experimental Protocols
Calcium Mobilization Assay Protocol (General)
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.
-
Cell Preparation:
-
Seed cells (e.g., HEK293 or CHO-K1 stably expressing mGluR4 and a suitable G-protein) into 96-well black-walled, clear-bottom plates and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Reading:
-
Prepare a solution of glutamate at a concentration that will yield an EC20 response in the final assay volume.
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR).
-
Initiate reading of baseline fluorescence, then add the glutamate solution to all wells.
-
Continue reading the fluorescence signal to measure the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the response as a function of this compound concentration to determine the EC50.
-
TR-FRET cAMP Assay Protocol (General)
This protocol provides a general framework for a competitive immunoassay format.
-
Cell Preparation:
-
Harvest cells expressing mGluR4 and resuspend them in stimulation buffer.
-
-
Compound and Agonist Addition:
-
In a 384-well plate, add serial dilutions of this compound.
-
Add the cell suspension to the wells.
-
Add a fixed concentration of glutamate (e.g., EC80 for inhibition studies) to stimulate the decrease in cAMP.
-
Incubate at room temperature for a pre-determined time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Add the TR-FRET detection reagents (e.g., Europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog) to each well.
-
Incubate for 1 hour at room temperature to allow the detection reaction to reach equilibrium.
-
-
Signal Reading:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio as a function of this compound concentration to determine its effect on glutamate-stimulated cAMP inhibition.
-
Signaling Pathway Diagram
Caption: mGluR4 signaling pathway with this compound.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [agris.fao.org]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. genscript.com.cn [genscript.com.cn]
- 12. The impact of vehicle on the relative potency of skin-sensitizing chemicals in the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AID 2437 - Modulation of the Metabotropic Glutamate Receptor mGluR4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. EC50 - Wikipedia [en.wikipedia.org]
- 15. promegaconnections.com [promegaconnections.com]
VU0361747 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0361747, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during electrophysiological experiments, particularly patch-clamp recordings, involving this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound on synaptic transmission or neuronal excitability. | Compound degradation: this compound solution may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) and store them at the appropriate temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Low receptor expression: The specific cell type or brain region under investigation may have low endogenous expression of mGluR5. | Confirm mGluR5 expression in your preparation using techniques such as immunohistochemistry or Western blotting. Consider using a system with known high mGluR5 expression for initial characterization. | |
| Insufficient glutamate tone: As a PAM, this compound requires the presence of the endogenous agonist, glutamate, to exert its effects. Basal glutamate levels may be too low in the experimental preparation. | Co-apply a sub-threshold concentration of a glutamate agonist, such as L-glutamate or a specific mGluR5 agonist like (S)-3,5-DHPG, to reveal the potentiating effect of this compound. | |
| High variability in the potentiation effect of this compound. | Inconsistent glutamate concentration: Fluctuations in endogenous glutamate release can lead to variable potentiation by the PAM. | Ensure stable and consistent baseline recordings before applying this compound. Consider using a perfusion system that provides a constant low level of an mGluR5 agonist to standardize the glutamate tone. |
| Desensitization of mGluR5: Prolonged exposure to high concentrations of glutamate or the PAM can lead to receptor desensitization. | Apply this compound for the shortest duration necessary to observe a stable effect. Include washout periods between applications to allow for receptor recovery. | |
| Run-down of synaptic responses or cell health deterioration during recording. | General issues with patch-clamp recording: This can be due to a variety of factors including poor seal quality, dialysis of essential intracellular components, or solution instability.[1] | Ensure a high-resistance gigaohm seal (>1 GΩ) before starting the recording. Use a fresh, properly filtered internal solution for your patch pipette. Monitor the access resistance throughout the experiment and discard recordings with significant changes. |
| Solvent effects: High concentrations of the vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Keep the final concentration of the solvent in your recording solution as low as possible (typically <0.1%). Prepare appropriate vehicle controls to distinguish solvent effects from the action of this compound. | |
| Difficulty achieving a stable dose-response curve. | Inaccurate drug concentrations: Errors in serial dilutions or perfusion system calibration can lead to inconsistent drug application. | Carefully prepare and verify the concentrations of your this compound solutions. Calibrate your perfusion system to ensure accurate and rapid solution exchange. |
| Complex pharmacology of PAMs: The potentiation effect of a PAM can be influenced by the concentration of the endogenous agonist, leading to non-standard dose-response relationships. | Maintain a constant concentration of a co-applied agonist while varying the concentration of this compound. This will help to isolate the dose-dependent effect of the PAM. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] It does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This potentiation occurs through binding to an allosteric site on the receptor, which is distinct from the glutamate binding (orthosteric) site. This compound has been specifically optimized to have minimal to no intrinsic agonist activity, meaning it does not activate mGluR5 in the absence of glutamate.[1]
Q2: What is the expected effect of this compound in an electrophysiology experiment?
A2: In the presence of glutamate, this compound is expected to potentiate mGluR5-mediated responses. This can manifest as an increase in the amplitude or duration of postsynaptic currents or a potentiation of agonist-induced changes in neuronal excitability. For example, it can enhance long-term potentiation (LTP) or long-term depression (LTD) at certain synapses.
Q3: How should I prepare and store this compound solutions?
A3: this compound is typically dissolved in a non-polar organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to prevent degradation. For experiments, the stock solution is diluted to the final desired concentration in the extracellular recording solution. It is crucial to ensure that the final concentration of the solvent is low (e.g., <0.1%) to avoid off-target effects.
Q4: What concentrations of this compound should I use to generate a dose-response curve?
A4: A typical dose-response curve for a PAM like this compound would involve concentrations ranging from nanomolar to micromolar. A common approach is to use a logarithmic dilution series, for example, from 10 nM to 100 µM. The optimal concentration range may vary depending on the experimental preparation and the specific response being measured.
Q5: How can I be sure that the observed effects are specific to mGluR5 modulation?
A5: To confirm the specificity of this compound's action, you can perform control experiments using a selective mGluR5 antagonist, such as MPEP or FENOB. Pre-application of the antagonist should block the potentiating effect of this compound. Additionally, performing experiments in tissue from mGluR5 knockout animals can definitively demonstrate the on-target action of the compound.
Quantitative Data Presentation
The following table provides a representative example of dose-response data for an mGluR5 PAM, illustrating the kind of results you might expect from an electrophysiology experiment. Please note that these values are for illustrative purposes and the actual EC50 and Hill slope for this compound may vary depending on the experimental conditions.
| Parameter | Value | Description |
| EC50 | 150 nM | The concentration of the PAM that produces 50% of its maximal potentiation effect in the presence of a fixed concentration of an mGluR5 agonist. |
| Hill Slope | 1.2 | A measure of the steepness of the dose-response curve. A Hill slope of approximately 1 suggests a 1:1 binding interaction between the compound and the receptor. |
| Maximal Potentiation | 250% | The maximum increase in the agonist-evoked response observed in the presence of a saturating concentration of the PAM, relative to the response to the agonist alone. |
Experimental Protocols
Detailed Methodology for Generating a this compound Dose-Response Curve using Whole-Cell Patch-Clamp in Brain Slices
This protocol outlines the key steps for constructing a dose-response curve for this compound by measuring its effect on mGluR5-mediated currents in neurons from acute brain slices.
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a protective cutting solution (e.g., NMDG-based aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus or prefrontal cortex) using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) at a physiological temperature (30-32°C).
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Perform whole-cell patch-clamp recordings from the identified neurons using borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution (e.g., a potassium-gluconate based solution).
-
Establish a high-resistance (>1 GΩ) seal and obtain a whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline recording of synaptic activity or holding current.
-
To elicit an mGluR5-mediated current, apply a specific mGluR5 agonist (e.g., 10 µM (S)-3,5-DHPG) for a short duration via the perfusion system.
-
After recording the baseline agonist-evoked current, wash out the agonist and allow the cell to recover.
-
Co-apply a specific concentration of this compound with the same concentration of the mGluR5 agonist.
-
Record the potentiated agonist-evoked current.
-
Repeat this procedure for a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM), ensuring a washout period between each application.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked inward current in the absence and presence of each concentration of this compound.
-
Calculate the percentage potentiation for each concentration of this compound relative to the control agonist response.
-
Plot the percentage potentiation as a function of the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 and Hill slope.
-
Mandatory Visualizations
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: Simplified mGluR5 signaling pathway activated by glutamate and potentiated by this compound.
References
Validation & Comparative
A Comparative Guide to VU0361747 and Other mGlu5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) VU0361747 with other notable mGlu5 PAMs. The information presented is based on available preclinical experimental data, focusing on key performance parameters to aid in the selection and development of compounds for neuroscience research and therapeutic applications.
Introduction to mGlu5 PAMs
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor critically involved in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various central nervous system (CNS) disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators (PAMs) of mGlu5 do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This modulatory approach offers a finer-tuned therapeutic strategy compared to direct agonists, with a potentially lower risk of over-activation and subsequent adverse effects. A key differentiator among mGlu5 PAMs is the concept of "biased modulation," where a PAM may selectively potentiate one signaling pathway over another.
This compound: A "Pure" PAM with a Favorable In Vivo Profile
This compound is a significant mGlu5 PAM distinguished by its characterization as a "pure PAM." This means it has been optimized to eliminate the intrinsic allosteric agonist activity that is observed in some other mGlu5 PAMs.[1] This lack of direct agonist effect is a critical feature, as agonist activity in some PAMs has been linked to adverse effects such as seizures.[1] In vivo studies have demonstrated that this compound possesses robust efficacy in animal models without inducing these adverse effects, even at high brain concentrations.[1]
Comparative Analysis of mGlu5 PAMs
While direct, side-by-side quantitative in vitro data for this compound is limited in the public domain, a comparative analysis can be constructed based on its qualitative profile and the available quantitative data for other well-characterized mGlu5 PAMs such as CDPPB, DFB, and the biased modulator VU0409551.
In Vitro Pharmacological Comparison
The following table summarizes the available in vitro data for several key mGlu5 PAMs. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Type | Potency (EC50, nM) in Ca2+ Mobilization Assay | Efficacy (% of Glutamate Max Response) | NMDAR Modulation | Reference |
| This compound | Pure PAM | Data not available | Data not available | Not reported | [1] |
| CDPPB | PAM | ~27 | >7-fold potentiation | Potentiates | |
| DFB | PAM | Data not available | Marked increase in glutamate potency | Not reported | |
| VU0409551 | Biased PAM | 235 (rat mGlu5) | Potentiates glutamate response | Does not potentiate | [2] |
| VU0092273 | PAM | Data not available | Data not available | Potentiates | [3] |
| VU-29 | Biased PAM | Data not available | Data not available | Does not potentiate | [3] |
In Vivo Efficacy and Safety Profile
| Compound | Animal Model | Efficacy | Adverse Effects | Reference |
| This compound | Rodent models | Robust efficacy | No adverse effects at high doses | [1] |
| CDPPB | Rat models of schizophrenia | Reverses amphetamine-induced hyperlocomotion and prepulse inhibition deficits | Potential for tolerance with repeated administration | |
| VU0409551 | Rodent models of psychosis and cognition | Robust antipsychotic-like and cognition-enhancing activity | Does not induce neurotoxicity | [2][4] |
| ADX47273 | Rat models of schizophrenia | Reduces amphetamine-induced hyperlocomotion; reverses apomorphine-induced prepulse inhibition deficits | Lacks sedative side effects |
Signaling Pathways of mGlu5 Modulation
mGlu5 activation initiates several intracellular signaling cascades. The canonical pathway involves coupling to Gαq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). Another critical aspect of mGlu5 function is its interaction with and modulation of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity. Biased PAMs, such as VU0409551 and VU-29, selectively potentiate the Gαq-mediated signaling without affecting the mGlu5-NMDAR interaction, a property that may contribute to their favorable in vivo profiles.[2][3]
Caption: Simplified signaling pathways of the mGlu5 receptor.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of mGlu5 PAMs.
In Vitro: Calcium Mobilization Assay
This assay measures the ability of a compound to potentiate glutamate-induced increases in intracellular calcium ([Ca2+]i) in cells expressing the mGlu5 receptor.
Objective: To determine the potency (EC50) and efficacy of mGlu5 PAMs.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Addition: A fluorescent plate reader with automated liquid handling is used to first add varying concentrations of the test PAM, followed by a sub-maximal (EC20) concentration of glutamate.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured in real-time.
-
Data Analysis: The increase in fluorescence is plotted against the concentration of the PAM to determine the EC50 and maximal potentiation.
Caption: Workflow for a calcium mobilization assay.
In Vivo: Amphetamine-Induced Hyperlocomotion
This behavioral model is widely used to assess the potential antipsychotic-like activity of test compounds.
Objective: To evaluate the ability of an mGlu5 PAM to reverse hyperlocomotion induced by a psychostimulant.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Habituation: Prior to testing, rats are habituated to the locomotor activity chambers (e.g., open-field arenas equipped with photobeam detectors) for a set period (e.g., 30-60 minutes) on one or more days.
-
Drug Administration: On the test day, animals are pre-treated with the test PAM (e.g., this compound) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Psychostimulant Challenge: After a specified pre-treatment time (e.g., 30 minutes), animals are administered d-amphetamine (e.g., 1.5 mg/kg, subcutaneous) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately following the amphetamine injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity is compared between the vehicle- and PAM-treated groups to determine if the PAM significantly attenuates the amphetamine-induced hyperlocomotion.
Conclusion
This compound stands out as a "pure" mGlu5 PAM, a feature that likely contributes to its favorable in vivo safety profile by avoiding the adverse effects associated with agonist activity at the mGlu5 receptor. While direct quantitative comparisons of in vitro potency and efficacy with other PAMs are challenging due to a lack of publicly available data for this compound, its qualitative distinction is a critical consideration for researchers. The field of mGlu5 modulation is evolving, with a growing appreciation for the nuances of biased signaling and the importance of a compound's intrinsic activity. The choice of a specific mGlu5 PAM for research or drug development will depend on the desired pharmacological profile, with "pure" PAMs like this compound offering a promising avenue for therapeutic intervention with an improved safety margin. Further studies directly comparing the in vitro and in vivo properties of this compound with other biased and unbiased PAMs will be invaluable in further elucidating the structure-activity relationships that govern the therapeutic potential of this important class of molecules.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of VU0361747 vs. VU0422465: A Comparative Guide
This guide provides a detailed comparison of the in vivo effects of two positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5), VU0361747 and VU0422465. While both compounds target the mGlu5 receptor, their distinct pharmacological profiles lead to significantly different outcomes in preclinical animal models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and liabilities of mGlu5 modulation.
Core Distinction: Pure PAM vs. Ago-PAM
A critical differentiator between this compound and VU0422465 lies in their intrinsic agonist activity. This compound is a pure PAM, meaning it enhances the receptor's response to the endogenous ligand, glutamate, but does not activate the receptor on its own. In contrast, VU0422465 is an "ago-PAM," possessing intrinsic agonist activity that allows it to activate the mGlu5 receptor even in the absence of glutamate.[1] This fundamental difference in their mechanism of action has profound implications for their in vivo effects, particularly concerning efficacy and adverse effect profiles.
Quantitative Data Summary
The following tables summarize the key in vivo data for this compound and VU0422465.
Table 1: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Efficacy Metric | Dose | Result |
| This compound | Amphetamine-induced hyperlocomotion (Rat) | Reversal of hyperlocomotion | 30, 60 mg/kg i.p. | Significant reversal at 60 mg/kg (~30% reduction) |
| VU0422465 | Not reported for efficacy in available literature | - | - | - |
Table 2: In Vivo Adverse Effect Profile
| Compound | Adverse Effect Assessed | Animal Model | Dose | Result |
| This compound | Seizure liability | Rodents | High doses | No epileptiform activity or behavioral convulsions observed |
| VU0422465 | Seizure liability | Rodents | Not specified | Induces epileptiform activity and behavioral convulsions |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Amphetamine-Induced Hyperlocomotion in Rats (for this compound)
This model is predictive of antipsychotic activity.
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 30 or 60 mg/kg.
-
Procedure: Thirty minutes after this compound administration, rats were given a subcutaneous (s.c.) injection of amphetamine (0.75 mg/kg) to induce hyperlocomotion.
-
Data Collection: Locomotor activity was measured in automated activity chambers, and the total distance traveled was recorded.
-
Analysis: The effect of this compound on amphetamine-induced hyperlocomotion was assessed by comparing the activity of the treated group to a vehicle control group. A significant reduction in locomotor activity was indicative of antipsychotic-like potential.
In Vivo Seizure Liability Assessment (for this compound and VU0422465)
This assessment was conducted to determine the potential for the compounds to induce seizures.
-
Animals: Rodent models (species not specified in the abstract) were used.
-
Drug Administration: Compounds were administered at various doses.
-
Monitoring: Animals were observed for behavioral convulsions. In some studies, electroencephalography (EEG) was used to monitor for epileptiform brain activity.
-
Analysis: The incidence and severity of seizures were recorded and compared between treatment groups.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling pathways of the mGlu5 receptor and the proposed mechanisms of action for a pure PAM (this compound) and an ago-PAM (VU0422465).
Conclusion
The in vivo profiles of this compound and VU0422465 highlight the critical importance of evaluating the intrinsic agonist activity of mGlu5 PAMs. While both compounds modulate the mGlu5 receptor, the ago-PAM properties of VU0422465 are associated with severe adverse effects, namely seizure activity in rodents.[1] In contrast, this compound, a pure PAM, demonstrates in vivo efficacy in a model of antipsychotic activity without inducing these adverse effects.[1] These findings suggest that for the therapeutic development of mGlu5 modulators, a pure PAM profile may offer a superior safety margin. The loss of dependence on the endogenous ligand, glutamate, for receptor activation by ago-PAMs may lead to over-activation of the mGlu5 system, resulting in undesirable and potentially harmful in vivo consequences. Therefore, careful characterization of the allosteric agonist activity of mGlu5 PAMs is essential for the successful clinical translation of this class of compounds.
References
Navigating the Labyrinth of M1 Receptor Modulation in Schizophrenia: A Comparative Guide to Alternatives for VU0361747
For researchers, scientists, and drug development professionals, the quest for effective therapeutics for schizophrenia necessitates a deep understanding of the available pharmacological tools. VU0361747, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, has been a valuable research compound. However, a diverse array of alternative modulators now offers a broader spectrum of properties for investigating the therapeutic potential of M1 receptor activation in schizophrenia models. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data and detailed methodologies to facilitate informed decisions in preclinical research.
The M1 muscarinic acetylcholine receptor is a promising target for treating the cognitive and negative symptoms of schizophrenia, which are poorly addressed by current antipsychotics.[1][2][3][4][5] Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing M1 receptor function by increasing the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine. This mechanism is thought to provide a more physiological and potentially safer therapeutic window compared to direct-acting agonists.[2][3] This guide will delve into the pharmacological profiles and preclinical efficacy of several key M1 PAMs, a dual M1/M4 receptor agonist, and a selective M4 receptor PAM, providing a comprehensive overview for researchers in the field.
Comparative Analysis of M1 Receptor Modulators
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and its alternatives. These compounds have been selected based on their prevalence in the literature and their distinct pharmacological profiles, offering a range of options for researchers exploring the M1 receptor pathway in schizophrenia models.
In Vitro Potency and Selectivity
This table presents the potency of the compounds in functional assays, typically measured as the half-maximal effective concentration (EC50), and their selectivity for the M1 receptor over other muscarinic receptor subtypes.
| Compound | Mechanism of Action | Target Receptor(s) | EC50 (nM) | Selectivity Profile |
| This compound | M1 Positive Allosteric Modulator (PAM) | M1 | Data Not Available | Selective for M1 |
| VU0453595 | M1 Positive Allosteric Modulator (PAM) | M1 | 2140[6] | Highly selective for M1 |
| VU0486846 | M1 Positive Allosteric Modulator (PAM) | M1 | ~310 (human M1) | Highly selective for M1 over M2-M5 |
| BQCA | M1 Positive Allosteric Modulator (PAM) | M1 | ~13 (human M1) | Highly selective for M1 |
| TAK-071 | M1 Positive Allosteric Modulator (PAM) | M1 | 2.7 (human M1)[7] | >370-fold selectivity for M1 over M2-M5[7] |
| PF-06767832 | M1 PAM-Agonist | M1 | Data Not Available | Selective for M1 |
| Xanomeline | M1/M4 Receptor Agonist | M1, M4 | Data Not Available | Preferential agonist at M1 and M4 |
| Emraclidine | M4 Positive Allosteric Modulator (PAM) | M4 | Data Not Available | Selective for M4 |
Preclinical In Vivo Efficacy in Schizophrenia Models
This table summarizes the efficacy of the compounds in rodent models relevant to schizophrenia, including the phencyclidine (PCP)-induced hyperlocomotion model (for positive symptoms) and the novel object recognition test (for cognitive symptoms).
| Compound | Schizophrenia Model | Efficacy | Effective Dose Range (mg/kg) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| VU0453595 | PCP-induced deficits in social interaction and cognition | Reverses deficits[8][9] | 1-10 (i.p.)[6] |
| VU0486846 | Risperidone-induced cognitive deficits | Reverses deficits[4] | 1-10 (i.p.)[4] |
| BQCA | MK-801-induced deficits in sensorimotor gating and spatial memory | Potentiates effects of atypical antipsychotics[10] | Data Not Available |
| TAK-071 | Maternal immune activation model, miR-137 transgenic mice | Improves sociability, working memory, and recognition memory[11][12][13] | 0.3-3 (oral)[14] |
| PF-06767832 | Amphetamine-induced hyperlocomotion and sensorimotor gating deficits | Reverses deficits[3] | 1 (oral)[15] |
| Xanomeline | Multiple rodent models of psychosis | Antipsychotic-like efficacy | Data Not Available |
| Emraclidine | Not explicitly detailed in preclinical models in the provided results. | Clinically meaningful improvements in PANSS scores in a Phase 1b trial. | 30 (once daily) in clinical trial |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
Radioligand Binding Assay for M1 Receptor Affinity
This protocol is used to determine the binding affinity of a test compound for the M1 muscarinic receptor.
Materials:
-
Membrane preparations from cells expressing the human M1 receptor (e.g., CHO-K1/M1 cells).
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Atropine for determining non-specific binding.
-
Test compounds.
-
Assay Buffer: PBS, pH 7.4.[16]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 154 mM NaCl.[16]
-
GF/C filter plates, presoaked in 0.5% polyethyleneimine (PEI).[17]
-
Scintillation cocktail.
-
Scintillation counter (e.g., TopCount NXT).
Procedure:
-
Membrane Dilution: Dilute the M1 receptor membrane preparation in assay buffer to a final concentration of approximately 10-35 µg of protein per well.[16][17]
-
Competition Binding:
-
To determine the affinity of the test compound, perform a competition binding assay.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of a fixed concentration of [³H]-NMS (typically at its Kd value, e.g., 0.2 nM), and 25 µL of increasing concentrations of the unlabeled test compound.[17]
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 25 µL of a high concentration of atropine (e.g., 5 µM).[16]
-
-
Incubation: Add 500 µL of the diluted membranes to each well. Incubate the plate for 60-120 minutes at 27-37°C.[16][17]
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer to remove unbound radioligand.[16]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay for M1 PAM Activity
This assay measures the ability of a PAM to potentiate the intracellular calcium response to an M1 receptor agonist.
Materials:
-
Cells expressing the human M1 receptor (e.g., CHO-K1/M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5).[18][19]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[18]
-
M1 receptor agonist (e.g., acetylcholine or carbachol).
-
Test PAM compounds.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the M1 receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.[19]
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[20]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test PAM compound and a fixed, sub-maximal concentration (e.g., EC20) of the M1 agonist in assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the test PAM compound to the wells and incubate for a short period.
-
Add the M1 agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity reflects the increase in intracellular calcium concentration.
-
Determine the EC50 value of the PAM by plotting the potentiation of the agonist response against the concentration of the PAM and fitting the data to a sigmoidal dose-response curve.
-
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This behavioral model is used to assess the potential antipsychotic-like properties of a compound by measuring its ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist, PCP.
Materials:
-
Male mice (strain can influence results, C57BL/6 is common).[21]
-
Phencyclidine (PCP).
-
Test compounds.
-
Vehicle for drug administration.
-
Open-field activity chambers equipped with photobeam detectors to automatically record locomotor activity.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment. Habituate each mouse to the open-field chamber for a set period (e.g., 30-60 minutes) on the day before testing.
-
Drug Administration:
-
Locomotor Activity Measurement: Immediately place the mouse in the open-field chamber and record its locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).[24]
-
Data Analysis:
-
Quantify the total locomotor activity for each mouse.
-
Compare the locomotor activity of the PCP-treated group with the vehicle-treated group to confirm PCP-induced hyperlocomotion.
-
Compare the locomotor activity of the groups treated with the test compound plus PCP to the group treated with vehicle plus PCP to determine if the test compound reverses the hyperlocomotion.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences between groups.
-
Novel Object Recognition (NOR) Test in Mice
The NOR test assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[25]
Materials:
-
Male mice.
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are of similar size but differ in shape and texture. The objects should be heavy enough that the mice cannot displace them.
-
Video recording and analysis software.
Procedure:
-
Habituation:
-
Handle the mice for a few days before the test to reduce stress.
-
On the day before the test, allow each mouse to freely explore the empty open-field arena for 5-10 minutes.[26]
-
-
Training/Familiarization Phase (Day 1):
-
Place two identical objects in the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[26][27]
-
The time spent exploring each object (defined as the nose being within a certain proximity, e.g., 2 cm, and pointing towards the object) is recorded.
-
Return the mouse to its home cage.
-
-
Test Phase (Day 2):
-
After a retention interval (e.g., 1 hour or 24 hours), place the mouse back into the same arena.
-
One of the familiar objects is replaced with a novel object. The position of the novel and familiar object should be counterbalanced across mice.
-
Allow the mouse to explore the objects for 5-10 minutes and record the exploration time for each object.[26][27]
-
-
Data Analysis:
-
Calculate the total exploration time for both objects.
-
Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
-
Compare the DI of the test compound-treated group with the vehicle-treated group (in a schizophrenia model, e.g., after sub-chronic PCP treatment) to assess the compound's ability to improve recognition memory.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
M1 Receptor Signaling Pathway
This diagram illustrates the canonical Gq-coupled signaling cascade initiated by M1 muscarinic acetylcholine receptor activation and the modulatory effect of a positive allosteric modulator (PAM).
Caption: M1 receptor signaling cascade and PAM modulation.
Experimental Workflow for PCP-Induced Hyperlocomotion Assay
This diagram outlines the key steps involved in conducting the PCP-induced hyperlocomotion experiment to assess the antipsychotic-like potential of a test compound.
Caption: Workflow for the PCP-induced hyperlocomotion assay.
Logical Flow for Novel Object Recognition Test
This diagram illustrates the decision-making process and experimental flow of the Novel Object Recognition test.
Caption: Logical flow of the Novel Object Recognition test.
Conclusion
The landscape of M1 muscarinic receptor modulation in schizophrenia research is rich and evolving. While this compound has served as a valuable tool, a growing number of alternatives with diverse pharmacological profiles are now available. M1 PAMs with varying degrees of potency and intrinsic activity, such as VU0453595, VU0486846, BQCA, and TAK-071, offer opportunities to dissect the nuances of M1 receptor signaling. Furthermore, compounds with broader mechanisms, like the dual M1/M4 agonist xanomeline, and those targeting the related M4 receptor, such as emraclidine, provide alternative strategies for modulating cholinergic tone in preclinical models of schizophrenia. The selection of an appropriate tool compound will depend on the specific research question, whether it be exploring the fundamental role of M1 activation, assessing the therapeutic potential of a specific pharmacological profile, or comparing different mechanistic approaches. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and advance the development of novel and more effective treatments for schizophrenia.
References
- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of neuroleptics on phencyclidine (PCP)-induced locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]
- 10. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of TAK-071, a muscarinic M1 receptor positive allosteric modulator with low cooperativity, for the treatment of cognitive deficits and negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TAK-071, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. genscript.com [genscript.com]
- 18. benchchem.com [benchchem.com]
- 19. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bu.edu [bu.edu]
- 21. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular Determinants of Allosteric Modulation at the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. maze.conductscience.com [maze.conductscience.com]
Validating the Lack of Agonist Activity in VU0361747: A Comparative Guide for Researchers
For researchers in neuropharmacology and drug development, understanding the nuanced signaling profiles of allosteric modulators is critical. This guide provides a comparative analysis of VU0361747, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), highlighting its defining characteristic: a lack of intrinsic agonist activity. Through a review of key experimental data, this document will contrast this compound with other mGlu5 PAMs that exhibit varying degrees of agonist activity, providing a framework for its validation as a "pure" PAM.
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a promising therapeutic target for various neurological and psychiatric disorders. Positive allosteric modulators of mGlu5 have garnered significant interest as they offer a more subtle modulation of receptor activity compared to direct agonists. However, some mGlu5 PAMs also possess intrinsic agonist activity, meaning they can activate the receptor even in the absence of the endogenous ligand, glutamate. This "ago-PAM" activity can lead to off-target effects and potential adverse events. This compound has been specifically optimized to eliminate this allosteric agonist activity, making it a valuable tool for dissecting the therapeutic potential of pure mGlu5 potentiation.[1]
Comparative Analysis of mGlu5 PAM Agonist Activity
To validate the lack of agonist activity of this compound, its signaling profile is compared to that of known mGlu5 agonists and ago-PAMs, such as VU0424465. The following table summarizes the functional activity of these compounds in two key downstream signaling assays: intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation.
| Compound | Target | Assay | Agonist Activity (in the absence of glutamate) |
| This compound | mGlu5 | Calcium Mobilization | No significant activity |
| ERK Phosphorylation | No significant activity | ||
| VU0424465 (ago-PAM) | mGlu5 | Calcium Mobilization | Yes |
| ERK Phosphorylation | Yes | ||
| Glutamate (Orthosteric Agonist) | mGlu5 | Calcium Mobilization | Yes |
| ERK Phosphorylation | Yes |
Experimental Protocols
The differentiation between a pure PAM and an ago-PAM is experimentally determined by assessing the modulator's ability to elicit a receptor-mediated response in the absence of an orthosteric agonist. The two primary assays used for this purpose are the calcium mobilization assay and the ERK phosphorylation assay.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a direct consequence of Gq/11-coupled receptor activation.
Principle: Activation of mGlu5 receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: The test compound (this compound or a comparator) is added to the wells at various concentrations.
-
Signal Detection: Changes in fluorescence intensity are monitored in real-time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader). An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to generate a dose-response curve.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK (pERK), a downstream signaling event in the mGlu5 pathway, providing a more integrated measure of receptor activation.
Principle: The Gq/11 signaling cascade initiated by mGlu5 activation ultimately leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of ERK1 and ERK2.
Protocol:
-
Cell Culture and Serum Starvation: HEK293 cells expressing mGlu5 are cultured to near confluency and then serum-starved for at least 4 hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with the test compound for a specified time (e.g., 5-20 minutes).
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Western Blotting:
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
The signal is detected using a chemiluminescent substrate.
-
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK.
-
Data Analysis: The intensity of the pERK bands is quantified and normalized to the total ERK signal.
Visualizing the Molecular Interactions and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the mGlu5 signaling pathway and the experimental workflow for validating the lack of agonist activity.
Caption: mGlu5 receptor signaling pathway.
Caption: Experimental workflow for validating agonist activity.
References
Comparison Guide: Cross-Validation of a Novel KCC2 Potentiator, VU0361747
This guide provides a comparative analysis for cross-validating the experimental results of VU0361747, a novel positive modulator of the neuron-specific K⁺-Cl⁻ cotransporter 2 (KCC2). The primary objective is to offer researchers and drug development professionals a clear framework for confirming initial findings through orthogonal experimental techniques, ensuring data robustness and confidence in the compound's mechanism of action.
KCC2 is a critical transporter for maintaining low intracellular chloride concentrations in mature neurons, a prerequisite for the hyperpolarizing and inhibitory action of GABAA and glycine receptors.[1][2] Dysfunction of KCC2 is implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a promising therapeutic target.[3][4][5] Potentiation of KCC2 activity is hypothesized to restore inhibitory tone and correct pathological imbalances in neuronal circuits.[3][5]
This document outlines the results from a primary high-throughput screen and compares them against data from two distinct validation methods: a direct chloride flux assay and functional electrophysiology.
Signaling and Regulatory Context of KCC2
The activity of the KCC2 transporter is tightly regulated, primarily by its phosphorylation state and its trafficking to the plasma membrane. This diagram illustrates the basic function of KCC2 and key regulatory inputs that influence its activity, representing potential mechanisms through which a compound like this compound might act.
Caption: KCC2 utilizes the K⁺ gradient to extrude Cl⁻. Its function is inhibited by kinases like WNK and PKC and enhanced by factors promoting its surface expression.
Experimental Data and Cross-Validation
The following sections detail the experimental protocols and comparative results for this compound across three distinct assays.
Primary Screening: Thallium (Tl⁺) Flux Assay
This high-throughput assay is commonly used to screen for KCC2 modulators. It measures the influx of thallium (Tl⁺), a surrogate for K⁺, which is co-transported with Cl⁻ by KCC2.[1][6] An increase in the rate of Tl⁺ influx, detected by a fluorescent dye, indicates potentiation of KCC2 activity.
Table 1: this compound Performance in Tl⁺ Flux Assay
| Compound | Concentration (µM) | Tl⁺ Influx Rate (% of Control) | EC₅₀ (µM) |
|---|---|---|---|
| DMSO (Vehicle) | - | 100 ± 5 | - |
| This compound | 0.1 | 115 ± 6 | |
| 1 | 180 ± 9 | 1.2 | |
| 10 | 255 ± 12 | ||
| 30 | 260 ± 11 | ||
| Staurosporine (Positive Control)[1] | 10 | 240 ± 10 | - |
| DIOA (KCC Inhibitor)[1] | 20 | 45 ± 7 | - |
Validation Technique: Direct Chloride (Cl⁻) Efflux Assay
To confirm that the effect observed in the Tl⁺ flux assay translates to the transport of chloride, a direct Cl⁻ efflux assay was employed. This method uses cells co-expressing KCC2 and a genetically encoded chloride sensor, such as SuperClomeleon, which reports changes in intracellular Cl⁻ concentration via Förster resonance energy transfer (FRET).[2][7]
Table 2: Cross-Validation with Cl⁻ Efflux Assay
| Compound | Concentration (µM) | Cl⁻ Efflux (YFP/CFP Ratio Change) | EC₅₀ (µM) |
|---|---|---|---|
| DMSO (Vehicle) | - | 0.05 ± 0.01 | - |
| This compound | 0.1 | 0.09 ± 0.02 | |
| 1 | 0.21 ± 0.03 | 1.5 | |
| 10 | 0.35 ± 0.04 | ||
| 30 | 0.36 ± 0.05 | ||
| WNK463 (Positive Control)[2] | 10 | 0.32 ± 0.04 | - |
| VU0463271 (KCC2 Inhibitor)[8] | 10 | 0.04 ± 0.01 | - |
Validation Technique: Electrophysiology (EGABA Measurement)
The most physiologically relevant validation assesses the functional consequence of KCC2 potentiation on neuronal inhibition. Using gramicidin-perforated patch-clamp recordings in cultured hippocampal neurons, the reversal potential for GABAA receptor-mediated currents (EGABA) was measured.[9][10] A more negative, or hyperpolarized, EGABA indicates enhanced Cl⁻ extrusion by KCC2.
Table 3: Cross-Validation with Electrophysiological Recordings
| Condition | n | Resting Membrane Potential (mV) | EGABA (mV) | ΔEGABA from Control (mV) |
|---|---|---|---|---|
| Control (DMSO) | 10 | -68.5 ± 1.2 | -71.3 ± 1.5 | - |
| This compound (10 µM) | 10 | -68.9 ± 1.4 | -80.5 ± 1.8* | -9.2 |
| Furosemide (1 mM)[11] | 8 | -67.6 ± 1.3 | -65.1 ± 2.0** | +6.2 |
**p < 0.01 compared to Control. *p < 0.05 compared to Control.
Cross-Validation Workflow and Methodologies
The following diagram outlines the logical workflow used to validate the initial screening results for this compound.
Caption: Workflow from primary high-throughput screening of this compound to orthogonal validation with distinct biophysical and physiological assays.
Detailed Experimental Protocols
1. Thallium (Tl⁺) Flux Assay Protocol
-
Cell Line: HEK-293 cells stably expressing human KCC2.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The growth medium is replaced with a hypotonic preincubation buffer containing 2 µM FluoZin-2 AM dye.[9]
-
Cells are incubated for 45-60 minutes at room temperature to allow dye loading.
-
The plate is transferred to the FLIPR instrument. Test compounds (e.g., this compound) are added.
-
A stimulus buffer containing Tl₂SO₄ is added to initiate the flux.
-
Fluorescence changes are monitored in real-time to determine the initial rate of Tl⁺ influx.[1]
-
2. Chloride (Cl⁻) Efflux Assay Protocol
-
Cell Line: T-REx-293 cells with inducible KCC2 expression, stably expressing the SuperClomeleon Cl⁻ sensor.[2]
-
Instrumentation: Plate reader capable of ratiometric FRET measurement.
-
Procedure:
-
KCC2 expression is induced with tetracycline 24 hours prior to the assay.
-
Cells are incubated in a high-Cl⁻ buffer to load the cells with chloride.
-
The high-Cl⁻ buffer is replaced with a low-Cl⁻ buffer containing the test compounds to initiate Cl⁻ efflux.
-
The FRET ratio (YFP/CFP emission) is measured over time. An increase in the ratio signifies a decrease in intracellular Cl⁻, indicating KCC2-mediated efflux.[2][7]
-
3. Gramicidin-Perforated Patch-Clamp Protocol
-
Preparation: Primary hippocampal neurons cultured for 12-14 days in vitro (DIV).
-
Recording:
-
The patch pipette solution contains gramicidin (50-80 µg/mL), which forms pores permeable to monovalent cations but not Cl⁻, thus preserving the neuron's endogenous intracellular Cl⁻ concentration.[9]
-
Whole-cell perforated patch configuration is established on a neuron.
-
The reversal potential of GABAA receptor currents (EGABA) is determined by applying brief puffs of GABA while holding the neuron at different membrane potentials.[10]
-
The membrane potential at which the GABA-evoked current reverses from inward to outward is taken as EGABA.
-
Recordings are performed before and after a 10-minute bath application of this compound.
-
References
- 1. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 4. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Uncovering novel KCC2 regulatory motifs through a comprehensive transposon-based mutant library [frontiersin.org]
- 9. Frontiers | K+/Cl− cotransporter 2 (KCC2) and Na+/HCO3− cotransporter 1 (NBCe1) interaction modulates profile of KCC2 phosphorylation [frontiersin.org]
- 10. Neuronal Chloride Regulation via KCC2 Is Modulated through a GABAB Receptor Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The K+–Cl− cotransporter KCC2 promotes GABAergic excitation in the mature rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0361747 and Traditional Antipsychotics: A Novel M1 PAM Approach vs. Dopamine D2 Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel M1 positive allosteric modulator (PAM) VU0361747 and traditional antipsychotics, represented here by the typical antipsychotic haloperidol and the atypical antipsychotic olanzapine. This analysis covers their distinct mechanisms of action, preclinical efficacy in models relevant to schizophrenia, and their side-effect profiles, supported by available experimental data and detailed protocols.
Executive Summary
Traditional antipsychotics, the cornerstone of schizophrenia treatment for decades, primarily function by antagonizing dopamine D2 receptors. While effective for positive symptoms, they are often associated with significant side effects, including extrapyramidal symptoms (EPS) and metabolic disturbances, and have limited efficacy against the negative and cognitive symptoms of schizophrenia. This compound represents a novel therapeutic strategy, acting as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This mechanism offers the potential to address the cognitive and negative symptoms of schizophrenia with a potentially more favorable side-effect profile. This guide presents a comparative analysis of these compounds based on available preclinical data.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and traditional antipsychotics lies in their molecular targets and mechanisms of action.
Traditional Antipsychotics: Dopamine D2 Receptor Blockade
First-generation (typical) antipsychotics, such as haloperidol , primarily exert their effects by blocking D2 dopamine receptors in the mesolimbic pathway, which is thought to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2] Second-generation (atypical) antipsychotics, like olanzapine , also block D2 receptors, but with a lower affinity and a faster dissociation rate.[3] Additionally, they exhibit a broad receptor binding profile, including antagonism of serotonin 5-HT2A receptors, which is believed to contribute to their efficacy against negative symptoms and a lower propensity to cause EPS compared to typical antipsychotics.[1][3]
This compound: Positive Allosteric Modulation of the M1 Receptor
In contrast, This compound does not directly interact with dopamine receptors. It is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1][4] PAMs do not activate the receptor on their own but enhance the effect of the endogenous ligand, acetylcholine. The M1 receptor is highly expressed in brain regions critical for cognition, and its activation is thought to improve cognitive function.[1][4] By selectively modulating M1 receptor activity, this compound offers a novel approach to treating the cognitive and negative symptoms of schizophrenia, which are poorly addressed by traditional antipsychotics.[1]
Figure 1: Mechanisms of action of traditional antipsychotics and this compound.
Comparative Preclinical Efficacy
Direct comparative preclinical studies of this compound against traditional antipsychotics are limited. However, by examining their performance in established animal models of schizophrenia, we can infer their potential relative efficacy.
Models of Positive Symptoms: Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the dopamine-agonist-induced hyperactivity, which is considered a proxy for the positive symptoms of schizophrenia.
-
Haloperidol and Olanzapine: Both haloperidol and olanzapine have been shown to dose-dependently reduce amphetamine-induced hyperlocomotion in rodents.[5][6]
Models of Cognitive Deficits: Novel Object Recognition (NOR)
The NOR test evaluates a rodent's ability to recognize a novel object, a measure of recognition memory that is often impaired in schizophrenia.[7][8]
-
Haloperidol and Olanzapine: Studies have shown that atypical antipsychotics like olanzapine may improve performance in the NOR test, while typical antipsychotics like haloperidol are generally less effective or can even impair performance.[9]
-
This compound: M1 PAMs, the class of compounds to which this compound belongs, have demonstrated robust efficacy in improving cognitive deficits in preclinical models, including the NOR test.[4]
Models of Sensorimotor Gating Deficits: Prepulse Inhibition (PPI)
PPI is the phenomenon where a weak prestimulus inhibits the startle response to a subsequent strong stimulus. Deficits in PPI are observed in individuals with schizophrenia and are thought to reflect an inability to filter sensory information.
-
Haloperidol and Olanzapine: Both typical and atypical antipsychotics can reverse PPI deficits induced by dopamine agonists or NMDA receptor antagonists in animal models.[10][11]
-
This compound: The effect of this compound on PPI has not been extensively reported in publicly available literature.
Table 1: Summary of Preclinical Efficacy Data (Qualitative)
| Behavioral Model | Traditional Antipsychotics (Haloperidol & Olanzapine) | This compound (M1 PAM) |
| Amphetamine-Induced Hyperlocomotion | Effective in reducing hyperlocomotion. | Data not readily available. |
| Novel Object Recognition | Olanzapine shows some efficacy; Haloperidol is less effective. | Expected to be effective based on class data. |
| Prepulse Inhibition | Effective in reversing deficits. | Data not readily available. |
Receptor Binding Profiles
The affinity of a drug for various receptors determines its therapeutic effects and side-effect profile. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.[12][13]
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Haloperidol | Olanzapine | This compound |
| Dopamine D2 | ~1-2 | ~10-20 | High (low affinity) |
| Serotonin 5-HT2A | ~20-50 | ~4 | High (low affinity) |
| Muscarinic M1 | ~1000 | ~20-30 | Low (high affinity as a PAM) |
| Histamine H1 | ~100-200 | ~7 | High (low affinity) |
| Adrenergic α1 | ~10-20 | ~20-50 | High (low affinity) |
Note: Data for Haloperidol and Olanzapine are compiled from various sources and represent approximate values. Data for this compound is inferred based on its mechanism as a highly selective M1 PAM, indicating low affinity for other receptors.
Side-Effect Profiles: A Key Differentiator
The distinct mechanisms of action of this compound and traditional antipsychotics suggest a significant divergence in their side-effect profiles.
Traditional Antipsychotics: On-Target and Off-Target Effects
The side effects of traditional antipsychotics are largely predictable from their receptor binding profiles.
-
Extrapyramidal Symptoms (EPS): Blockade of D2 receptors in the nigrostriatal pathway by drugs like haloperidol is strongly associated with EPS, including parkinsonism, dystonia, and tardive dyskinesia.[14][15] Atypical antipsychotics like olanzapine have a lower risk of EPS due to their lower D2 receptor affinity and 5-HT2A antagonism.[16][17]
-
Metabolic Side Effects: Olanzapine and other atypical antipsychotics are known to cause significant weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[7][18][19] These effects are thought to be mediated by their interactions with various receptors, including histamine H1 and serotonin 5-HT2C receptors.[20]
-
Other Side Effects: Anticholinergic effects (dry mouth, constipation), sedation (due to H1 antagonism), and orthostatic hypotension (due to α1-adrenergic blockade) are also common.
This compound: A Potentially Safer Profile
As a highly selective M1 PAM, this compound is expected to have a more favorable side-effect profile.
-
Extrapyramidal Symptoms: By avoiding direct antagonism of dopamine D2 receptors, this compound is not expected to cause EPS.
-
Metabolic Side Effects: The selective action on M1 receptors suggests a lower likelihood of the metabolic disturbances associated with many atypical antipsychotics.
-
Cholinergic Side Effects: While targeting the cholinergic system, as a PAM, this compound is designed to enhance endogenous acetylcholine signaling rather than causing widespread, non-physiological activation. This may mitigate the risk of adverse cholinergic effects. Preclinical studies with some M1 PAMs have shown a lack of observable adverse cholinergic effects.[4]
Table 3: Comparative Preclinical Side-Effect Profile (Qualitative)
| Side Effect | Haloperidol | Olanzapine | This compound |
| Extrapyramidal Symptoms (Catalepsy) | High risk. | Lower risk than haloperidol. | Not expected. |
| Metabolic Syndrome (Weight Gain, etc.) | Low risk. | High risk. | Not expected. |
| Sedation | Moderate. | High. | Unlikely. |
| Anticholinergic Effects | Low. | Moderate. | Possible, but expected to be minimal. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited in this guide are provided below to facilitate replication and further research.
References
- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olanzapine versus haloperidol in the treatment of schizophrenia and other psychotic disorders: quality of life and clinical outcomes of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Metabolic side-effects of the novel second-generation antipsychotic drugs asenapine and iloperidone: a comparison with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Widespread Changes in Positive Allosteric Modulation of the Muscarinic M1 Receptor in Some Participants With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Startle and Pre-pulse Inhibition | Taconic Biosciences [taconic.com]
- 11. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 13. scielo.br [scielo.br]
- 14. Sensitization versus tolerance to haloperidol-induced catalepsy: multiple determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Olanzapine vs haloperidol in geriatric schizophrenia: analysis of data from a double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Olanzapine versus haloperidol in the treatment of schizophrenia and schizoaffective and schizophreniform disorders: results of an international collaborative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
VU0361747: A Comparative Analysis of the First Selective M5 Negative Allosteric Modulator
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VU0361747's selectivity profile against other compounds, supported by experimental data and detailed methodologies.
This compound, also known as ML375, represents a landmark achievement in muscarinic acetylcholine receptor (mAChR) pharmacology as the first potent, selective, and CNS penetrant M5 negative allosteric modulator (NAM).[1][2][3] Prior to its development, the study of M5 receptor function was hampered by a lack of selective tool compounds, with researchers relying on non-selective muscarinic ligands.[2] This guide will compare the selectivity profile of this compound with other relevant compounds, detail the experimental protocols used to determine its activity, and illustrate the M5 signaling pathway.
Selectivity Profile: A Head-to-Head Comparison
The selectivity of a compound for its intended target over other related targets is a critical factor in both research and therapeutic applications. The following table summarizes the selectivity profile of this compound (ML375) in comparison to a more recently developed M5 orthosteric antagonist, VU6019650, and the non-selective muscarinic antagonist, atropine.
| Compound | Target Receptor | Mechanism of Action | Potency (IC50/Ki) | Selectivity over other mAChRs (M1-M4) |
| This compound (ML375) | M5 | Negative Allosteric Modulator (NAM) | hM5 IC50 = 300 nM rM5 IC50 = 790 nM[2][3] | >100-fold (hM1-M4 IC50s > 30 µM)[1][2][3] |
| VU6019650 | M5 | Orthosteric Antagonist | hM5 IC50 = 36 nM | >100-fold (selectivity against human M1-4) |
| Atropine | M1, M2, M3, M4, M5 | Orthosteric Antagonist | Non-selective | Lacks significant selectivity |
h = human, r = rat
Experimental Protocols
The determination of the potency and selectivity of compounds like this compound involves a series of well-defined experimental procedures.
Functional Assays (Calcium Mobilization)
A common method to assess the activity of M5 modulators is through a functional assay that measures changes in intracellular calcium concentration.
Workflow for Calcium Mobilization Assay:
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor are cultured under standard conditions.
-
Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which allows for the detection of changes in intracellular calcium levels.
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period.
-
Agonist Addition: An initial, sub-maximal concentration of acetylcholine (ACh), typically an EC20 (the concentration that elicits 20% of the maximal response), is added to the wells to stimulate the M5 receptors. This is followed by the addition of a higher concentration of ACh, such as an EC80.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured in real-time using a kinetic plate reader.
-
Data Analysis: The resulting data is used to generate concentration-response curves, from which the IC50 values (the concentration of the inhibitor that reduces the response by 50%) are calculated.
Radioligand Binding Assays
Radioligand binding assays are employed to determine if a compound binds to the orthosteric site (the same site as the endogenous ligand) or an allosteric site on the receptor.
Experimental Workflow for [3H]-NMS Binding Assay:
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from CHO cells expressing the human M5 receptor.
-
Incubation: These membranes are incubated with a radiolabeled orthosteric antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), at a concentration near its dissociation constant (Kd).
-
Compound Addition: The test compound (this compound), a known orthosteric competitor (like atropine), or a vehicle is added to the incubation mixture.
-
Equilibration: The reaction is allowed to incubate until binding equilibrium is reached.
-
Filtration: The mixture is then rapidly filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound [3H]-NMS, is measured using a scintillation counter.
-
Data Analysis: A lack of displacement of [3H]-NMS by this compound, in contrast to the displacement by atropine, indicates that this compound does not bind to the orthosteric site and is therefore an allosteric modulator.
M5 Receptor Signaling Pathway
The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist like acetylcholine, it initiates a specific intracellular signaling cascade.
M5 Receptor Signaling Cascade:
Upon binding of acetylcholine, the M5 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of downstream cellular responses. A negative allosteric modulator like this compound binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine, thereby dampening this signaling cascade.
References
- 1. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking VU0361747: A Comparative Analysis of mGlu5 Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of VU0361747 against other well-characterized metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs). The data presented is compiled from publicly available experimental studies.
The metabotropic glutamate receptor 5 (mGlu5) represents a promising therapeutic target for a variety of central nervous system disorders, including schizophrenia and cognitive deficits. Positive allosteric modulators that enhance the receptor's response to the endogenous ligand, glutamate, have been a major focus of drug discovery efforts. This compound is a notable mGlu5 PAM, distinguished by its profile as a "pure PAM," lacking the intrinsic agonist activity that can be associated with adverse effects such as seizures.[1][2] This guide benchmarks the in vitro efficacy of this compound against other prominent mGlu5 PAMs, including CDPPB, DFB, and ADX-47273, providing a quantitative basis for comparison.
In Vitro Efficacy Comparison of mGlu5 PAMs
The following table summarizes the potency (EC50) and maximal potentiation of this compound in comparison to other known mGlu5 PAMs. The data is derived from studies utilizing calcium mobilization assays in cell lines expressing the mGlu5 receptor, a standard method for evaluating the efficacy of these compounds.
| Compound | Assay System | Glutamate Concentration | EC50 (µM) | Maximal Potentiation (% of Glutamate Max) | Reference |
| This compound | HEK293A cells expressing rat mGlu5 | EC20 | ~0.1 | Not explicitly stated, but described as a "pure PAM" with robust efficacy | [1][2] |
| CDPPB | HEK 293 cells expressing rat mGlu5 | EC20 | 0.27 | Not explicitly stated, but shown to potentiate mGlu5 responses | [3] |
| ADX-47273 | HEK 293 cells expressing rat mGlu5 | 50 nM | 0.17 | Not explicitly stated, but causes a concentration-dependent increase in glutamate response | [4] |
| DFB | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Described as an early mGlu5 PAM | [3][5] |
| VU-29 | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Shown to potentiate normal mGlu5 responses in native subthalamic nucleus brain slices | [3] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the mGlu5 signaling pathway and a typical experimental workflow for assessing mGlu5 PAMs.
Caption: Simplified mGlu5 receptor signaling pathway.
Caption: Typical experimental workflow for evaluating mGlu5 PAMs.
Experimental Protocols
Calcium Mobilization Assay in HEK293A Cells Expressing mGlu5
This protocol is a generalized representation based on standard practices in the field for assessing mGq-coupled receptor activation.
-
Cell Culture: Human Embryonic Kidney (HEK) 293A cells stably expressing the rat mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: One day prior to the assay, cells are seeded into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, the growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: Test compounds (mGlu5 PAMs) are prepared in a serial dilution format in the assay buffer. A fixed, sub-maximal concentration of glutamate (typically the EC20, the concentration that elicits 20% of the maximal response) is also prepared.
-
Assay Performance: The cell plate is placed in a fluorescence imaging plate reader (FLIPR). The baseline fluorescence is measured. The test compound (mGlu5 PAM) is then added to the wells, and the fluorescence is monitored. Subsequently, the fixed concentration of glutamate is added, and the fluorescence response is measured over time.
-
Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is measured. The data is normalized to the response of a maximal glutamate concentration. Concentration-response curves for the PAMs are generated using non-linear regression to determine the EC50 (the concentration of the PAM that produces 50% of its maximal effect) and the maximal potentiation.
Discussion
The available data indicates that this compound is a potent mGlu5 PAM, with an EC50 in the sub-micromolar range, comparable to that of ADX-47273. A key differentiating factor for this compound is its characterization as a "pure PAM," meaning it does not exhibit intrinsic agonist activity, even at high concentrations.[1][2] This is a significant advantage, as agonist activity in some mGlu5 PAMs has been linked to adverse effects like seizures in preclinical models.[1] In contrast, this compound has been shown to have robust in vivo efficacy in animal models without inducing such adverse effects.[1][2]
Other established mGlu5 PAMs like CDPPB and ADX-47273 have also demonstrated efficacy in various preclinical models.[3][4][6] For instance, CDPPB has been shown to be effective in models of antipsychotic activity and has neuroprotective effects.[3][6] ADX-47273 is also a potent and brain-penetrant mGlu5 PAM with demonstrated antipsychotic and procognitive activities.[4]
The choice of a specific mGlu5 PAM for research or development will depend on the desired pharmacological profile. For applications where minimizing the risk of off-target agonist effects is critical, this compound presents a compelling profile. Further head-to-head studies in a wider range of in vitro and in vivo assays would be beneficial for a more complete comparative analysis.
References
- 1. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling VU0361747
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the chemical compound VU0361747. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety, based on standard laboratory practices for uncharacterized compounds, is strongly advised. The following guidelines are designed to ensure the safety of all personnel.
Recommended Personal Protective Equipment (PPE)
A baseline of personal protective equipment should be worn at all times when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Storage & Inventory | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing (Solid) | Safety goggles | Nitrile gloves | Lab coat | Recommended: N95/FFP2 respirator or use in a ventilated enclosure |
| Solution Preparation | Safety goggles | Nitrile gloves | Lab coat | Use in a chemical fume hood |
| Experimental Use | Safety goggles | Nitrile gloves | Lab coat | Use in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) | Chemical-resistant apron or coveralls | Required: N95/FFP2 respirator or higher |
| Waste Disposal | Safety goggles | Nitrile gloves | Lab coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the compound name, CAS number (if available), and any hazard symbols.
-
Log the compound into your chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials. Although specific incompatibilities are unknown, it is good practice to store it separately from strong acids, bases, and oxidizing agents.
3. Weighing and Solution Preparation:
-
Solid Form: When weighing the solid compound, perform this task in a ventilated enclosure or a designated weighing area with local exhaust ventilation to minimize inhalation of any dust particles.
-
Solution Preparation: All work involving the preparation of solutions from this compound should be conducted within a certified chemical fume hood to prevent exposure to vapors or aerosols.
4. Experimental Use:
-
All experiments involving this compound should be carried out in a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Disposal Plan
1. Waste Segregation:
-
All disposable materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Unused solid this compound and solutions containing the compound should be collected in a separate, labeled hazardous waste container.
2. Waste Disposal:
-
Dispose of all this compound waste in accordance with local, state, and federal environmental regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
Visual Guides for Safety and Handling
The following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural workflow for safely handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Procedural workflow for handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
